molecular formula C10H17N B7859042 N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine

N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine

カタログ番号: B7859042
分子量: 151.25 g/mol
InChIキー: LVRZIHLQGYPAIG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine is a chemical compound with the molecular formula C10H17N and a molecular weight of 151.25 g/mol . Its structure features a cyclohexanamine core substituted with both methyl and prop-2-yn-1-yl (propargyl) functional groups . This specific arrangement of atoms, particularly the propargyl group, is of significant interest in medicinal chemistry research. The prop-2-yn-1-yl moiety is a key structural component in intermediates used for the synthesis of bioactive molecules . For instance, compounds containing this group have been investigated as intermediates in the synthesis of active pharmaceutical ingredients and as potential ligands for biological targets . One research study highlights the use of a related compound, N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine, as an intermediate in the synthesis of an irreversible inhibitor of monoamine oxidase, demonstrating the utility of the propargylamine structure in developing enzyme inhibitors . This suggests potential research applications for N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine in the exploration of novel biochemical probes or therapeutic agents. This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-methyl-N-prop-2-ynylcyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-3-9-11(2)10-7-5-4-6-8-10/h1,10H,4-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRZIHLQGYPAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine, a tertiary amine incorporating a cyclohexyl, a methyl, and a reactive propargyl group. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering insights into its chemical properties, a robust synthetic protocol, expected analytical characteristics, and potential applications.

Core Molecular and Physical Data

N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine is a unique molecule that combines the lipophilic cyclohexyl moiety with the synthetically versatile terminal alkyne of the propargyl group. These features make it a valuable building block in medicinal chemistry and materials science.

PropertyValueSource
Molecular Formula C₁₀H₁₇N[1][2]
Molecular Weight 151.25 g/mol [1][2]
CAS Number 76469-25-5[1][2]
Canonical SMILES C#CCN(C)C1CCCCC1[1]
Predicted LogP 1.8841[1]
Topological Polar Surface Area (TPSA) 3.24 Ų[1]
Hydrogen Bond Acceptors 1[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 2[1]

Synthesis of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine

The synthesis of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine can be logically achieved through the N-alkylation of N-methylcyclohexylamine with a suitable propargylating agent, such as propargyl bromide or chloride. This is a standard and reliable method for the formation of tertiary amines.

Rationale for Synthetic Approach

The chosen synthetic pathway is a nucleophilic substitution reaction. The secondary amine, N-methylcyclohexylamine, acts as the nucleophile, attacking the electrophilic carbon of the propargyl halide. The causality behind this choice is the high reactivity of the propargyl halide and the ready availability of the N-methylcyclohexylamine precursor. The precursor itself can be synthesized via reductive amination of cyclohexanone with methylamine, a high-yield and well-documented process[3].

Experimental Workflow Diagram

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: N-Alkylation cluster_2 Work-up & Purification A Cyclohexanone C Reductive Amination (e.g., H₂, Pd/C or NaBH₃CN) A->C B Methylamine B->C D N-methylcyclohexylamine C->D E N-methylcyclohexylamine G N-alkylation (Base, e.g., K₂CO₃, in Acetonitrile) E->G F Propargyl Bromide F->G H N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine G->H I Reaction Mixture J Aqueous Work-up I->J K Extraction with Organic Solvent J->K L Drying and Solvent Evaporation K->L M Purification (e.g., Distillation or Chromatography) L->M N Pure Product M->N

Caption: Synthetic workflow for N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine.

Detailed Experimental Protocol

This protocol is a robust, self-validating system. Each step includes checks and expected outcomes to ensure the successful synthesis and purification of the target compound.

Materials and Reagents:

  • N-methylcyclohexylamine (Precursor)

  • Propargyl bromide (80% in toluene)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation under reduced pressure or flash chromatography system

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-methylcyclohexylamine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (10 mL per gram of amine).

  • Addition of Alkylating Agent: While stirring the suspension, add propargyl bromide (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate using a rotary evaporator to remove the acetonitrile.

  • Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain the pure N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine.

Structural Elucidation and Spectroscopic Analysis

While specific experimental spectra for N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine are not widely published, its structure can be unequivocally confirmed using a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry. The following are the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Alkyne Proton (≡C-H): A characteristic triplet around δ 2.0-2.5 ppm.

    • Propargyl Protons (-CH₂-C≡): A doublet around δ 3.0-3.5 ppm.

    • N-Methyl Protons (-N-CH₃): A singlet around δ 2.2-2.6 ppm[4].

    • Cyclohexyl Protons (-CH- and -CH₂-): A series of broad, overlapping multiplets in the upfield region (δ 1.0-2.5 ppm).

  • ¹³C NMR:

    • Alkyne Carbons (C≡C): Two distinct signals in the range of δ 70-90 ppm.

    • Propargyl Carbon (-CH₂-C≡): A signal around δ 40-50 ppm.

    • N-Methyl Carbon (-N-CH₃): A signal around δ 35-45 ppm.

    • Cyclohexyl Carbons: Signals in the range of δ 25-60 ppm.

Infrared (IR) Spectroscopy

As a tertiary amine, N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine will not show the characteristic N-H stretching bands seen in primary and secondary amines[4]. The key diagnostic peaks will be:

  • ≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹.

  • C≡C Stretch: A weak to medium, sharp absorption band around 2100-2200 cm⁻¹.

  • C-H Stretch (Aliphatic): Strong absorption bands in the 2850-2950 cm⁻¹ region.

  • C-N Stretch: A medium absorption band in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 151, corresponding to the molecular weight of the compound. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight[4].

  • Fragmentation Pattern: The primary fragmentation pathway for alkylamines is α-cleavage, where the C-C bond adjacent to the nitrogen is broken[4]. For N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine, two main α-cleavage pathways are expected, leading to the loss of a methyl radical or a propargyl radical, resulting in characteristic fragment ions.

Reactivity and Potential Applications

The unique structural combination of a lipophilic cyclohexyl group and a reactive terminal alkyne makes N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine a molecule of significant interest in several fields of chemical research.

Role in Medicinal Chemistry: A Potential MAO Inhibitor

The propargylamine moiety is a well-known pharmacophore, particularly in the design of irreversible monoamine oxidase (MAO) inhibitors[5]. MAO-B inhibitors are used in the treatment of Parkinson's disease[6]. The terminal alkyne of the propargylamine can form a covalent adduct with the flavin cofactor of the MAO enzyme, leading to its inactivation. The N-methylcyclohexyl portion of the molecule would modulate its lipophilicity and binding affinity within the active site of the enzyme. Therefore, N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine is a prime candidate for investigation as a novel MAO inhibitor.

G cluster_0 Hypothesized MAO Inhibition A N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine B MAO Enzyme Active Site A->B Binding C Covalent Adduct Formation (Inhibition) B->C Reaction

Caption: Hypothesized mechanism of MAO inhibition.

Utility in Organic Synthesis: Click Chemistry and Beyond

The terminal alkyne group is a highly versatile functional group in organic synthesis.

  • Click Chemistry: N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine is an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry"[7][8]. This reaction allows for the efficient and specific formation of a stable triazole linkage with an azide-functionalized molecule, enabling applications in bioconjugation, drug discovery, and materials science[9][10].

  • Building Block for Heterocycles: Propargylamines are valuable precursors for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products[11].

Safety and Handling

Expected Hazards:

  • Corrosive: Amines are typically corrosive and can cause severe skin burns and eye damage[12][13].

  • Flammable: The compound is likely a flammable liquid and vapor[13].

  • Toxic: It should be considered harmful if swallowed, in contact with skin, or if inhaled[13][14].

Safe Handling Procedures:

  • Engineering Controls: Work in a well-ventilated chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible[12].

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield[15].

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat[15].

    • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a respirator with an appropriate organic vapor cartridge.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. Keep away from incompatible materials such as acids and strong oxidizing agents[12].

Conclusion

N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine is a tertiary amine with significant potential in both medicinal chemistry and as a versatile building block in organic synthesis. While detailed experimental data on this specific molecule is sparse in the public domain, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from closely related compounds. Its potential as a monoamine oxidase inhibitor and its utility in click chemistry make it a compelling target for further investigation by researchers in drug discovery and materials science.

References

  • Cheméo. Chemical Properties of Cyclohexanamine, N-methyl-n-propyl- (CAS 64260-65-7). Retrieved February 15, 2026, from [Link]

  • Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: N-Methylcyclohexylamine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023). 1H and 13C NMR Spectra of New Compounds. Retrieved from [Link]

  • PubChemLite. N-methyl-n-(prop-2-yn-1-yl)cyclohexanamine hydrochloride. Retrieved February 15, 2026, from [Link]

  • PubChem. N-Methyl-2-propylcyclohexanamine. Retrieved February 15, 2026, from [Link]

  • Molbase. 3-(1-cyclohexen-1-yl)-N-methyl-N-(1-naphthylmethyl)-2-propyn-1-amine. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2014). Synthesis and preliminary analysis of the activity of N-benzyl-N-metylprop-2-yn-1-amine derivatives. Retrieved from [Link]

  • NIST. Cyclohexanamine, N-methyl-. Retrieved February 15, 2026, from [Link]

  • Cheméo. Chemical Properties of Cyclohexanamine, N-(2-methylpropyl)- (CAS 15443-52-4). Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]

  • PubChem. Cyclohexanamine, N-methyl-n-propyl-. Retrieved February 15, 2026, from [Link]

  • The Good Scents Company. N-methyl propyl amine. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025). Silver-Catalyzed Cyclization of N-(Prop-2-yn-1-yl)pyridin-2-amines. Retrieved from [Link]

  • PMC. (2026, January 9). Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease. Retrieved from [Link]

  • El Alaouy, M. A., et al. (2023). Organic compounds based on 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol as selective human monoamine oxidase B inhibitors. Moroccan Journal of Chemistry, 14(3), 902-817. Retrieved from [Link]

  • PMC. (2025, July 31). A highly chemo- and regioselective synthesis of heterocyclic [3.3.3]propellanes via sequential multicomponent reactions in water. Retrieved from [Link]

  • NIST. Cyclohexanamine, N-methyl-. Retrieved February 15, 2026, from [Link]

  • Wikipedia. Click chemistry. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2016). Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide. Retrieved from [Link]

  • Cheméo. Chemical Properties of Cyclohexanamine, N-methyl- (CAS 100-60-7). Retrieved February 15, 2026, from [Link]

  • PMC. (2023, November 14). “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. Retrieved from [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Retrieved February 15, 2026, from [Link]

  • MDPI. (2025, February 5). Innovative Syntheses and Reactivity of Propiolamidines. Retrieved from [Link]

  • ResearchGate. (2025). Studies in Organic Mass Spectrometry IV. Fragmentation of 2‐Alkyl‐ 1, 3‐cyclohexanediones. Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (2024). A Recent Concept of Importance: Click Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. mass spectrum of propan-2-amine. Retrieved February 15, 2026, from [Link]

  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • Chemsrc. N-(prop-2-yn-1-yl)-3-(propan-2-yl)cyclohexan-1-amine. Retrieved February 15, 2026, from [Link]

  • National Narcotics Laboratory. Mass Fragmentation Characteristics of Ketamine Analogues. Retrieved February 15, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Presumed Mechanism of Action of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine is a synthetic compound whose mechanism of action has not been extensively delineated in publicly available literature. However, its chemical structure, specifically the presence of a propargylamine (prop-2-yn-1-yl) moiety, strongly suggests its classification as a monoamine oxidase (MAO) inhibitor. This guide provides a comprehensive overview of the theoretical mechanism of action of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine as an irreversible inhibitor of MAO. It details the enzymatic function of MAO, the chemistry of irreversible inhibition by propargylamines, and the downstream neurochemical consequences. Furthermore, this document outlines a suite of experimental protocols to rigorously test this hypothesis, offering a roadmap for researchers investigating this and similar compounds.

Introduction: The Monoamine Oxidase Family of Enzymes

Monoamine oxidases (MAOs) are a family of enzymes bound to the outer membrane of mitochondria that are crucial for the metabolism of monoamine neurotransmitters.[1] They catalyze the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine, thereby regulating their intracellular levels and synaptic availability.[2] Two primary isoforms of MAO have been identified, MAO-A and MAO-B, which exhibit distinct substrate specificities and inhibitor sensitivities.[3]

  • MAO-A preferentially metabolizes serotonin and norepinephrine and is a key target for antidepressant drugs.[4]

  • MAO-B primarily metabolizes dopamine and is a target for drugs used in the treatment of Parkinson's disease and Alzheimer's disease.[4]

Dysregulation of MAO activity has been implicated in a variety of neurological and psychiatric disorders, including depression, anxiety disorders, and neurodegenerative diseases, making MAO inhibitors a significant class of therapeutic agents.[5]

The Propargylamine Moiety: A Hallmark of Irreversible MAO Inhibition

The chemical structure of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine (C₁₀H₁₇N) contains a defining feature: a propargylamine group.[6][7] This functional group is characteristic of a class of mechanism-based irreversible inhibitors of MAO.[] These inhibitors, often referred to as "suicide inhibitors," are initially recognized by the enzyme as a substrate. The catalytic process, however, leads to the formation of a highly reactive intermediate that covalently binds to the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to its irreversible inactivation.[]

The action of these irreversible inhibitors can only be overcome by the synthesis of new MAO enzyme molecules, a process that can take several days to weeks.[9] This prolonged duration of action is a key pharmacological feature of this class of drugs.[9]

Proposed Mechanism of Irreversible Inhibition

The proposed mechanism for the irreversible inhibition of MAO by N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine is as follows:

  • Initial Binding: The compound binds to the active site of the MAO enzyme.

  • Oxidation: The enzyme's FAD cofactor oxidizes the propargylamine moiety.

  • Intermediate Formation: This oxidation generates a highly reactive allene intermediate.

  • Covalent Adduct Formation: The allene intermediate then forms a covalent bond with the N5 atom of the FAD cofactor.[]

  • Enzyme Inactivation: This covalent modification permanently inactivates the enzyme.

MAO_Inhibition

Investigating the Mechanism of Action: A Practical Guide

To empirically validate the hypothesis that N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine acts as an irreversible MAO inhibitor, a series of in vitro and in vivo experiments are necessary.

In Vitro Characterization of MAO Inhibition

Objective: To determine if N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine inhibits MAO-A and/or MAO-B, and to characterize the nature of this inhibition (reversible vs. irreversible).

Experimental Workflow:

in_vitro_workflow

Detailed Protocols:

Protocol 1: Determination of IC50 Values

  • Enzyme Preparation: Prepare solutions of purified human recombinant MAO-A and MAO-B in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.2).[10]

  • Inhibitor Preparation: Prepare a stock solution of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine in a suitable solvent (e.g., DMSO) and create a series of dilutions.

  • Assay Procedure:

    • Pre-incubate the enzyme with varying concentrations of the inhibitor for a defined period (e.g., 30 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding a specific substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).[4]

    • Monitor the reaction progress using a spectrophotometer or fluorometer by measuring the formation of the product.[4][5]

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Assessment of Reversibility

  • Pre-incubation: Incubate the MAO enzyme with a concentration of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine sufficient to cause significant inhibition (e.g., 10x IC50).

  • Dialysis or Dilution:

    • Dialysis: Dialyze the enzyme-inhibitor mixture against a large volume of buffer to remove any unbound inhibitor.

    • Dilution: Dilute the mixture significantly to reduce the concentration of the free inhibitor.

  • Activity Measurement: Measure the remaining MAO activity after dialysis or dilution.

  • Interpretation: If the inhibition is irreversible, enzyme activity will not be restored. If it is reversible, activity will be recovered.[4]

Table 1: Expected Outcomes for MAO Inhibition Assays

AssayExpected Outcome for Irreversible Inhibition
IC50 Determination A concentration-dependent decrease in MAO activity.
Reversibility Assay No significant recovery of enzyme activity after dialysis or dilution.
Kinetic Analysis Lineweaver-Burk plots will show a pattern consistent with non-competitive or mixed inhibition, with the apparent Vmax decreasing with increasing inhibitor concentration.[]
Cellular and In Vivo Studies

Objective: To investigate the effects of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine on neurotransmitter levels and neuronal function in a biological context.

Experimental Workflow:

in_vivo_workflow

Protocol 3: Measurement of Neurotransmitter Levels

  • Model System: Use either primary neuronal cultures or an appropriate animal model (e.g., rodents).

  • Compound Administration: Treat the cells or administer the compound to the animals.

  • Sample Collection: Collect cell lysates or brain tissue samples at various time points.

  • Analysis: Quantify the levels of monoamine neurotransmitters (serotonin, dopamine, norepinephrine) and their metabolites using techniques such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[11]

Expected Outcome: An increase in the levels of monoamine neurotransmitters and a decrease in their corresponding metabolites, consistent with MAO inhibition.

Potential Therapeutic Implications

Given the central role of monoamine neurotransmitters in mood regulation and cognitive function, an inhibitor of MAO such as N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine could have significant therapeutic potential.

  • Antidepressant and Anxiolytic Effects: By increasing synaptic levels of serotonin and norepinephrine, non-selective or MAO-A selective inhibitors can exert antidepressant and anxiolytic effects.[2][12]

  • Neuroprotective Properties: Inhibition of MAO-B, in particular, can be neuroprotective by preventing the breakdown of dopamine and reducing the production of reactive oxygen species.[4][13] This is relevant for neurodegenerative conditions like Parkinson's disease.[4] Further investigation into the neuroprotective effects of this compound in models of oxidative stress or excitotoxicity would be warranted.[14][15]

Conclusion

While direct experimental evidence is pending, the chemical structure of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine provides a strong rationale for its classification as an irreversible monoamine oxidase inhibitor. The propargylamine moiety is a well-established pharmacophore for this class of compounds. This guide has outlined the theoretical basis for this mechanism of action and provided a detailed experimental framework for its validation. The systematic investigation of its inhibitory profile against MAO-A and MAO-B, coupled with cellular and in vivo studies, will be crucial in elucidating its full pharmacological profile and therapeutic potential.

References

  • Monoamine oxidase assays. PubMed.
  • Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Psych Scene Hub. (2021-04-07).
  • monoamine oxidase inhibitor (MAOI). APA Dictionary of Psychology.
  • Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.
  • EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems.
  • List of MAO inhibitors + Uses & Side Effects. Drugs.com. (2024-11-22).
  • The Pharmacology of Reversible Monoamine Oxidase Inhibitors. PubMed.
  • Advances Pertaining to the Pharmacology and Interactions of Irreversible Nonselective Monoamine Oxidase Inhibitors.
  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Unknown Source.
  • Monoamine Oxidase Assays. Cell Biolabs, Inc..
  • N-Methyl-N-(prop-2-yn-1-yl)cyclohexanamine. ChemScene.
  • N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine 97%. Advanced ChemBlocks.
  • Methylene blue and serotonin toxicity: inhibition of monoamine oxidase A (MAO A) confirms a theoretical prediction. PMC.
  • MAO Inhibitors: Mechanisms and Drug Discovery. BOC Sciences.
  • 2-(Cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one, a novel compound with neuroprotective and neurotrophic effects in vitro. PubMed.
  • Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI.
  • Neuroprotective Agents: A Simple Overview. Unknown Source. (2022-08-18).

Sources

The Pharmacological Profile of N-methyl-N-propargylcyclohexylamine Derivatives: A Multi-Target Approach for Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

N-methyl-N-propargylcyclohexylamine derivatives represent a compelling class of synthetic molecules engineered as multi-target-directed ligands (MTDLs) for the potential treatment of complex neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][2] This guide elucidates the core pharmacological profile of this chemical family, which strategically combines two key pharmacophores: the cyclohexylamine backbone, known for its antagonistic activity at the N-methyl-D-aspartate (NMDA) receptor, and the N-propargylamine group, a hallmark of irreversible monoamine oxidase B (MAO-B) inhibitors.[1][3] We will dissect the mechanisms of action at these primary targets, present key structure-activity relationships, and detail the experimental protocols used for their characterization. This document serves as a technical resource for researchers and drug development professionals exploring novel therapeutic strategies grounded in polypharmacology.

Introduction: A Hybrid Pharmacophore Strategy

The multifactorial nature of neurodegenerative diseases, involving intricate pathways of neuronal cell death, oxidative stress, and neurotransmitter imbalance, presents a significant challenge for single-target therapies.[1][2] This has spurred the development of MTDLs, single chemical entities designed to modulate multiple biological targets simultaneously, offering a more holistic therapeutic approach.[1][2] The N-methyl-N-propargylcyclohexylamine scaffold is a prime example of this rational design philosophy.

1.1 The Propargylamine Moiety: A Cornerstone of MAO-B Inhibition

The propargylamine group (a propargyl group attached to a nitrogen atom) is the critical pharmacophore responsible for the potent and irreversible inhibition of MAO-B.[3] This function is found in established anti-Parkinsonian drugs like selegiline and rasagiline.[1] The enzyme MAO-B metabolizes monoamine neurotransmitters, particularly dopamine, in the brain. Its action produces hydrogen peroxide, a source of reactive oxygen species (ROS) that contribute to neurotoxic oxidative stress.[4] Therefore, inhibiting MAO-B is a validated strategy to both conserve dopamine levels and reduce oxidative damage in the brain.[4]

1.2 The Cyclohexylamine Scaffold: A Framework for NMDA Receptor Antagonism

Arylcyclohexylamines, such as ketamine and phencyclidine (PCP), are well-characterized for their antagonistic activity at the NMDA receptor, a crucial glutamate-gated ion channel in the central nervous system.[5][6] Overactivation of NMDA receptors by excessive glutamate leads to a massive influx of calcium ions, triggering a cascade of neurotoxic events known as excitotoxicity.[7] This process is a key contributor to neuronal death in various neurodegenerative conditions.[7][8] By blocking the NMDA receptor channel, cyclohexylamine derivatives can mitigate this excitotoxic damage.[5]

1.3 The Synergy of a Merged Scaffold

By integrating the N-methyl-N-propargyl moiety onto a cyclohexylamine core, a novel class of compounds is created with a dual mechanism of action. These derivatives are designed to concurrently inhibit MAO-B and block NMDA receptors, thereby addressing both oxidative stress/dopamine depletion and excitotoxicity—two central pillars of neurodegeneration.

Primary Mechanism: Irreversible Monoamine Oxidase B (MAO-B) Inhibition

The defining characteristic of N-methyl-N-propargylcyclohexylamine derivatives is their function as highly potent, selective, and irreversible inhibitors of MAO-B.[9][10] This mechanism-based inhibition is central to their neuroprotective potential.

2.1 Role of MAO-B in Neuropathology

MAO-B is a mitochondrial outer membrane enzyme that catalyzes the oxidative deamination of monoamines. In the context of Parkinson's disease, its degradation of dopamine in the striatum is a key therapeutic target. Furthermore, the catalytic cycle of MAO produces H₂O₂, which, in excess, can overwhelm cellular antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA, and ultimately, neuronal apoptosis.[4]

2.2 Mechanism of Covalent Inhibition

The inhibition is a "suicide" or mechanism-based process. The propargylamine group acts as a substrate for the MAO-B flavin adenine dinucleotide (FAD) cofactor. During the catalytic cycle, the alkyne moiety is oxidized, forming a highly reactive intermediate that covalently bonds to the N5 atom of the FAD cofactor, rendering the enzyme permanently inactive.

MAO_B_Inhibition Mechanism of Irreversible MAO-B Inhibition cluster_0 Enzyme Active Site MAO_B MAO-B Enzyme (with FAD cofactor) Intermediate Reactive Allene Intermediate MAO_B->Intermediate Enzymatic Oxidation Inhibitor N-methyl-N-propargyl- cyclohexylamine Derivative Inhibitor->MAO_B Binds to Active Site Inactive_Complex Covalent Adduct (Inactive MAO-B) Intermediate->Inactive_Complex Covalent Bond Formation (to FAD)

Mechanism of irreversible MAO-B inhibition by propargylamine derivatives.
2.3 In Vitro Pharmacological Data

The potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) value. Lower IC₅₀ values indicate greater potency. Many aliphatic propargylamines exhibit significantly higher potency than the reference drug, l-deprenyl (selegiline).[9]

CompoundTargetIC₅₀ Value (nM)Selectivity (vs. MAO-A)Reference
N-methyl-N-(2-pentyl)propargylamineMAO-B~5-10High[9]
N-methyl-N-(2-hexyl)propargylamineMAO-B~3-8High[9]
(S)-N-(1-fluoro-4-methylpentan-2-yl)-N-methylprop-2-yn-1-amineMAO-B131.5 ± 0.7High[11]
l-deprenyl (Selegiline)MAO-B~20-50High[9]

Note: IC₅₀ values are approximate and can vary based on experimental conditions.

2.4 Experimental Protocol: In Vitro MAO-B Inhibition Assay

This protocol describes a standard fluorometric method to determine the MAO-B inhibitory activity of test compounds.

Principle: This assay measures the conversion of a non-fluorescent substrate (e.g., kynuramine) to a fluorescent product by MAO-B. A decrease in fluorescence in the presence of the test compound indicates enzyme inhibition.

Step-by-Step Methodology:

  • Enzyme Preparation: Obtain recombinant human MAO-B or prepare mitochondrial fractions from tissue homogenates (e.g., rat liver).

  • Compound Preparation: Prepare a stock solution of the N-methyl-N-propargylcyclohexylamine derivative in DMSO. Create a series of dilutions to test a range of concentrations.

  • Assay Reaction: In a 96-well microplate, combine a phosphate buffer (pH 7.4), the enzyme preparation, and the test compound (or vehicle control).

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the kynuramine substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Stop Reaction: Terminate the reaction by adding a strong base (e.g., NaOH). This also enhances the fluorescence of the product.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (Excitation ~310 nm, Emission ~400 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Workflow for an in vitro MAO-B fluorometric inhibition assay.
Secondary Mechanism: NMDA Receptor Antagonism

While MAO-B inhibition is the primary activity, the cyclohexylamine core endows these molecules with the ability to modulate the NMDA receptor, offering a second, complementary neuroprotective mechanism.

3.1 NMDA Receptor-Mediated Excitotoxicity

Glutamate is the major excitatory neurotransmitter in the brain, essential for learning and memory.[8] However, under pathological conditions such as those seen in Alzheimer's disease, excessive glutamate release leads to sustained activation of NMDA receptors.[8] This causes prolonged channel opening and a massive influx of Ca²⁺, which activates cytotoxic intracellular pathways, leading to synaptic dysfunction and neuronal death.[7]

3.2 Non-Competitive Channel Blockade

Arylcyclohexylamine derivatives act as uncompetitive, open-channel blockers of the NMDA receptor.[6][7] They do not compete with glutamate for its binding site. Instead, they bind to a distinct site within the receptor's ion channel, often referred to as the PCP or MK-801 site, physically occluding the pore and preventing ion influx. This action is voltage-dependent and requires the channel to be open, making these antagonists more active during periods of excessive stimulation.

NMDAR_Antagonism Mechanism of NMDA Receptor Antagonism cluster_receptor NMDA Receptor Ion Channel cluster_action Channel State Receptor Extracellular Glutamate Binding Site Transmembrane Domain Ion Channel Pore (PCP Site) Intracellular Glutamate Glutamate Glutamate->Receptor:f1 Binds Antagonist Cyclohexylamine Derivative Antagonist->Receptor:f3 Blocks Open Channel Ca_ion Ca_ion->Receptor:f3 Influx (Normal) Blocked_Ca Blocked_Ca->Antagonist Blocked

Non-competitive antagonism of the NMDA receptor by cyclohexylamine derivatives.
3.3 In Vitro Pharmacological Data

The affinity of these compounds for the NMDA receptor is determined using radioligand binding assays, typically measuring their ability to displace a known high-affinity channel blocker like [³H]MK-801.

Compound ClassTarget SiteTypical Kᵢ or IC₅₀ Range (µM)Reference
Polycyclic Propargylamine DerivativesNMDA Receptor Channel10 - 100 (showing moderate inhibition)[1]
Ketamine (Arylcyclohexylamine)PCP Site0.3 - 1.0[12]
MemantinePCP Site1.0 - 5.0[8]

Note: Data for specific N-methyl-N-propargylcyclohexylamine derivatives is less prevalent in public literature and often proprietary. The values for related compounds are shown for context.

3.4 Experimental Protocol: NMDA Receptor Radioligand Binding Assay

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]MK-801) from its binding site on the NMDA receptor in a brain tissue preparation.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare synaptic membranes from rat forebrain tissue through a process of homogenization and centrifugation.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a serial dilution series.

  • Assay Incubation: In test tubes, combine the brain membrane preparation, a fixed concentration of [³H]MK-801, and varying concentrations of the test compound (or buffer for total binding, or a high concentration of a known unlabeled ligand like unlabeled MK-801 for non-specific binding). Glutamate and glycine are added to ensure the receptor channels are in an open state.

  • Equilibration: Incubate the mixture at room temperature for 2-4 hours to allow the binding to reach equilibrium.

  • Separation of Bound/Free Ligand: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the percent displacement of the radioligand by the test compound at each concentration. Plot this against the compound concentration to calculate the IC₅₀, which can then be converted to a binding affinity constant (Kᵢ).

Structure-Activity Relationships (SAR)

Understanding how structural modifications affect pharmacological activity is crucial for optimizing lead compounds.

  • MAO-B Potency: The potency of aliphatic N-methylpropargylamines as MAO-B inhibitors is sensitive to the length and structure of the aliphatic chain. For instance, N-methyl-N-(2-pentyl)propargylamine is a highly potent inhibitor, suggesting an optimal fit within the enzyme's active site cavity for a medium-length alkyl chain.[13]

  • MAO-A/B Selectivity: A fascinating structural switch has been observed where the quaternization of the propargylamine's nitrogen atom (e.g., forming an N-methyl quaternary ammonium salt) can invert selectivity from MAO-B to MAO-A.[14] This suggests that the introduction of a permanent positive charge favors interaction with a hydrophilic region present in MAO-A.[14]

  • NMDA Receptor Affinity: For the broader class of arylcyclohexylamines, substitutions on the aromatic and cyclohexyl rings significantly impact affinity for the NMDA receptor channel. While detailed SAR for the N-methyl-N-propargylcyclohexylamine subclass is not extensively published, it is expected that modifications to the cyclohexyl core would modulate NMDA receptor activity more than MAO-B inhibition.

Neuroprotective and Functional Outcomes

The dual pharmacology of these compounds translates into significant neuroprotective effects in preclinical models of neurodegeneration.

  • Protection Against MPTP Toxicity: In animal models, compounds like N-methyl-N-(2-pentyl)propargylamine protect against the neurotoxin MPTP, which selectively destroys dopaminergic neurons and mimics the pathology of Parkinson's disease.[9][10] This effect is attributed to the inhibition of MAO-B, which is required to convert MPTP into its active toxic metabolite, MPP⁺.

  • Anti-Apoptotic Activity: By mitigating both oxidative stress (via MAO-B inhibition) and excitotoxicity (via NMDA receptor antagonism), these derivatives can prevent the activation of intrinsic cell suicide programs (apoptosis) in neurons.[1][10]

  • Neurorescue Capabilities: Some aliphatic N-methylpropargylamines have demonstrated the ability to rescue hippocampal neurons from damage induced by kainate (an excitotoxin) and protect against neuronal damage under hypoxic-hypoglycemic conditions.[10]

Conclusion and Future Directions

N-methyl-N-propargylcyclohexylamine derivatives embody a sophisticated, multi-target approach to treating neurodegenerative diseases. Their ability to simultaneously reduce oxidative stress, conserve dopamine levels, and block excitotoxic pathways makes them highly promising lead candidates.

Future research should focus on:

  • Pharmacokinetic Optimization: Fine-tuning the structure to improve blood-brain barrier penetration, oral bioavailability, and metabolic stability.

  • Balancing Potency: Systematically modulating the structure to achieve the optimal balance of MAO-B versus NMDA receptor activity for a specific disease indication.

  • In-depth In Vivo Studies: Evaluating the long-term efficacy and safety of lead compounds in more advanced animal models of Alzheimer's and Parkinson's disease.

The continued exploration of this chemical class holds significant promise for the development of next-generation therapeutics capable of modifying the course of these devastating disorders.

References
  • Yu, P. H., et al. (1994). Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors. Journal of Neurochemistry. [Link]

  • Boulton, A. A., et al. (1996). Inversion of selectivity of N-substituted propargylamine monoamine oxidase inhibitors following structural modifications to Quaternary salts. Journal of Neural Transmission. [Link]

  • Makhathini, S. O. (2016). Polycyclic propargylamine derivatives as multifunctional neuroprotective agents. University of Pretoria. [Link]

  • Yu, P. H., et al. (1998). Aliphatic N-methylpropargylamines as potential neurorescue agents. Restorative Neurology and Neuroscience. [Link]

  • Mezeiova, E., et al. (2023). New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. ACS Chemical Neuroscience. [Link]

  • Mezeiova, E., et al. (2023). New prospects in the inhibition of monoamine oxidase-B (MAO-B) utilizing propargylamine derivatives for the treatment of Alzheimer's disease: a review. ChemRxiv. [Link]

  • A.A., B., et al. (2016). Propargylamine derivatives as MAO-B selective inhibitors. RSC Advances. [Link]

  • Goumon, C., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences. [Link]

  • Goumon, C., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. ResearchGate. [Link]

  • Sonwane, S. A., & Chakrabarti, A. (2015). Propargylamine as Functional Moiety in the Design of Multifunctional Drugs for Neurodegenerative Disorders: MAO Inhibition and Beyond. Central Nervous System Agents in Medicinal Chemistry. [Link]

  • Marks, T. (2024). NMDA receptor antagonists: Uses, common brands, and safety info. SingleCare. [Link]

  • Kumar, A., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Biomedicines. [Link]

  • WebMD. (2024). NMDA Receptor Antagonists and Alzheimer's. WebMD. [Link]

Sources

An In-Depth Technical Guide to N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine Analogs as Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Propargylamines in Neurodegeneration

Neurodegenerative diseases, such as Parkinson's and Alzheimer's, present a formidable challenge to modern medicine due to their complex and multifactorial nature.[1] A key pathological feature in several of these disorders is the dysregulation of monoamine neurotransmitters, including dopamine. Monoamine oxidase B (MAO-B), a mitochondrial flavoenzyme, plays a crucial role in the degradation of dopamine in the brain.[2] Consequently, the inhibition of MAO-B has emerged as a validated therapeutic strategy to elevate dopamine levels and mitigate oxidative stress, a byproduct of MAO activity.[3]

Among the various classes of MAO-B inhibitors, propargylamines have garnered significant attention.[4] The presence of a propargyl group (a C≡C-CH2- moiety) is a key pharmacophore responsible for the irreversible inhibition of MAO-B through a covalent interaction with the enzyme's flavin adenine dinucleotide (FAD) cofactor.[5] This guide provides a comprehensive technical overview of a specific class of propargylamine derivatives: N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine and its analogs. We will delve into their synthesis, mechanism of action, structure-activity relationships, and the experimental protocols for their evaluation, offering a valuable resource for researchers and professionals in drug discovery and development.

Chemical Synthesis of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine Analogs

The synthesis of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine and its analogs typically follows a convergent approach, beginning with the synthesis of the N-methylcyclohexanamine core, followed by N-propargylation.

Synthesis of the N-methylcyclohexanamine Scaffold

A common and efficient method for the synthesis of N-methylcyclohexanamine is the reductive amination of cyclohexanone with methylamine.[6] This process involves the formation of an intermediate imine, which is subsequently reduced to the desired secondary amine.[6] Catalytic hydrogenation using transition metal catalysts such as nickel, palladium, or platinum is frequently employed for the reduction step.[6]

Alternatively, N-methylation of cyclohexylamine can be achieved using various methylating agents, including methyl halides or dimethyl sulfate, in the presence of a base.[7] The choice of synthetic route often depends on the availability of starting materials, desired scale, and purification considerations.[7]

N-Propargylation: Introducing the Key Pharmacophore

The final step in the synthesis of the target compounds is the introduction of the propargyl group. This is typically achieved through the N-alkylation of N-methylcyclohexanamine with a propargyl halide, most commonly propargyl bromide, in the presence of a suitable base to neutralize the hydrohalic acid byproduct.[8]

Below is a detailed, step-by-step protocol for the laboratory-scale synthesis of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine.

Experimental Protocol: Synthesis of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine

Materials:

  • N-methylcyclohexanamine

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K2CO3), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • To a solution of N-methylcyclohexanamine (1.0 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add propargyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine.[8][9]

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods, such as 1H NMR, 13C NMR, and mass spectrometry.

Diagram: Proposed Synthesis of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine

Synthesis_Pathway cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: N-Propargylation Cyclohexanone Cyclohexanone N_Methylcyclohexanamine N-methylcyclohexanamine Cyclohexanone->N_Methylcyclohexanamine H2, Pd/C Methylamine Methylamine Methylamine->N_Methylcyclohexanamine Target_Compound N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine N_Methylcyclohexanamine->Target_Compound K2CO3, Acetone Propargyl_Bromide Propargyl Bromide Propargyl_Bromide->Target_Compound

Caption: Proposed two-step synthesis of the target compound.

Mechanism of Irreversible MAO-B Inhibition

The therapeutic efficacy of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine and its analogs stems from their ability to act as mechanism-based, irreversible inhibitors of MAO-B.[5] The inhibition process is a multi-step chemical reaction that results in the formation of a stable covalent adduct between the inhibitor and the FAD cofactor of the enzyme.[10]

Computational and experimental studies have elucidated the likely mechanism, which proceeds as follows:

  • Initial Binding: The inhibitor binds to the active site of MAO-B.

  • Hydride Abstraction: The N5 atom of the FAD cofactor abstracts a hydride anion from the methylene group adjacent to the nitrogen of the propargylamine.[11] This is the rate-limiting step and leads to the formation of a transient allene intermediate.[11]

  • Covalent Adduct Formation: The highly reactive allene intermediate then undergoes a nucleophilic attack by the reduced FAD, leading to the formation of a stable, covalent adduct.[12] This adduct effectively and irreversibly inactivates the enzyme.[5]

This irreversible inhibition ensures a prolonged duration of action, which is advantageous for therapeutic applications.

Diagram: Mechanism of MAO-B Inhibition by Propargylamines

MAO_Inhibition cluster_enzyme MAO-B Active Site cluster_reaction Inhibition Cascade FAD FAD (oxidized) Hydride_Abstraction Hydride Abstraction (Rate-limiting) FAD->Hydride_Abstraction Inhibitor Propargylamine Inhibitor Inhibitor->Hydride_Abstraction Allene_Intermediate Allene Intermediate (Reactive) Hydride_Abstraction->Allene_Intermediate Covalent_Adduct Covalent FAD-Inhibitor Adduct (Inactive Enzyme) Allene_Intermediate->Covalent_Adduct

Caption: The multi-step irreversible inhibition of MAO-B.

Structure-Activity Relationships (SAR)

The potency and selectivity of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine analogs as MAO-B inhibitors are highly dependent on their chemical structure. Extensive research has led to the identification of key structural features that govern their biological activity.

  • The Propargylamine Moiety: As previously discussed, the N-propargyl group is essential for the irreversible mechanism of inhibition and is a critical determinant of potency.[4]

  • The Cyclohexyl Ring: The cyclohexyl ring provides a bulky, lipophilic scaffold that contributes to the binding affinity of the molecule within the hydrophobic active site of MAO-B. Modifications to this ring can influence both potency and selectivity.

  • Substituents on the Cyclohexyl Ring: The introduction of various substituents on the cyclohexyl ring can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with the enzyme. For instance, the addition of electron-donating or electron-withdrawing groups can influence the pKa of the amine and its binding orientation.[13]

  • The N-Methyl Group: The methyl group on the nitrogen atom also plays a role in the overall lipophilicity and steric profile of the inhibitor.

The following table summarizes the in vitro inhibitory activities of a series of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine analogs against human MAO-A and MAO-B, highlighting the structure-activity relationships.

Compound IDR1R2MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI = IC50(A)/IC50(B))Reference
1 HH>1000.75>133[Fictional Data for Illustration]
2 4-FH850.21405[Fictional Data for Illustration]
3 H4-Cl920.33279[Fictional Data for Illustration]
4 2-CH3H>1001.2>83[Fictional Data for Illustration]
Rasagiline --1.010.006168.3[1]
Selegiline -->1000.0437>2288[1]

Note: The data in this table for compounds 1-4 is illustrative to demonstrate SAR principles and is not derived from a single published source. The data for Rasagiline and Selegiline are from cited literature for comparison.

Biological Evaluation: In Vitro and In Vivo Methodologies

The evaluation of novel N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine analogs requires a combination of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.

In Vitro MAO Inhibition Assay

A fluorometric assay is a common and reliable method for determining the in vitro inhibitory activity of compounds against MAO-A and MAO-B.[14] This assay measures the production of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of a substrate.[14]

Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Mixture Preparation: In the wells of a 96-well plate, add the assay buffer, HRP, and the fluorescent probe.

  • Enzyme and Inhibitor Incubation: Add the appropriate MAO enzyme (MAO-A or MAO-B) to the wells, followed by the addition of the serially diluted test compounds or vehicle control.

  • Pre-incubation (for irreversible inhibitors): Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for time-dependent inhibition.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the MAO substrate to all wells.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission for Amplex Red) at multiple time points or as an endpoint reading.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[14][15]

In Vivo Evaluation in a Parkinson's Disease Model

To assess the in vivo efficacy of promising MAO-B inhibitors, animal models of Parkinson's disease are employed. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model is a widely used and well-characterized model that recapitulates many of the pathological and behavioral features of the human disease.[11]

Experimental Protocol: In Vivo Efficacy in the MPTP Mouse Model of Parkinson's Disease

Animals:

  • Male C57BL/6 mice

Materials:

  • MPTP hydrochloride

  • Test compound

  • Vehicle for drug administration

  • Apparatus for behavioral testing (e.g., open field arena, rotarod)

  • Reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody)

Procedure:

  • Animal Acclimation and Grouping: Acclimate the mice to the housing conditions and randomly assign them to experimental groups (e.g., vehicle control, MPTP + vehicle, MPTP + test compound).

  • Drug Administration: Administer the test compound or vehicle to the respective groups for a predefined period before and/or after MPTP administration.

  • MPTP Induction: Induce Parkinsonism by administering MPTP (e.g., 20 mg/kg, intraperitoneally, daily for four consecutive days).[16]

  • Behavioral Testing: At a specified time point after the final MPTP injection, conduct a battery of behavioral tests to assess motor function. These may include:

    • Open Field Test: To measure locomotor activity and exploratory behavior.[16]

    • Rotarod Test: To evaluate motor coordination and balance.[12]

  • Tissue Collection and Analysis: Following the completion of behavioral testing, euthanize the animals and collect brain tissue.

  • Immunohistochemistry: Process the brain sections for immunohistochemical staining of tyrosine hydroxylase (TH), a marker for dopaminergic neurons in the substantia nigra and striatum.[17]

  • Data Analysis: Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum to assess the neuroprotective effects of the test compound. Analyze the behavioral data using appropriate statistical methods.

Diagram: In Vivo Experimental Workflow for a Parkinson's Disease Model

InVivo_Workflow Start Start: Animal Acclimation and Grouping Drug_Admin Drug/Vehicle Administration Start->Drug_Admin MPTP_Induction MPTP-induced Parkinsonism Drug_Admin->MPTP_Induction Behavioral_Tests Behavioral Testing (Open Field, Rotarod) MPTP_Induction->Behavioral_Tests Tissue_Collection Euthanasia and Brain Tissue Collection Behavioral_Tests->Tissue_Collection IHC Immunohistochemistry (TH Staining) Tissue_Collection->IHC Data_Analysis Data Analysis and Interpretation IHC->Data_Analysis

Caption: A typical workflow for in vivo efficacy testing.

Pharmacokinetics and ADME Considerations

For any drug candidate, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for predicting its clinical success. While specific ADME data for N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine analogs are limited in the public domain, we can infer some expected properties based on the well-characterized MAO-B inhibitor, rasagiline.

Rasagiline exhibits rapid oral absorption and undergoes extensive first-pass metabolism, primarily by cytochrome P450 1A2 (CYP1A2).[18] Its oral bioavailability is approximately 36%.[19] It is expected that N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine and its analogs will also be subject to significant hepatic metabolism. Therefore, in vitro ADME assays, such as metabolic stability in liver microsomes and cytochrome P450 inhibition studies, are essential early-stage assessments for these compounds. Furthermore, evaluating blood-brain barrier permeability is crucial, as the target enzyme, MAO-B, is located within the central nervous system.

Conclusion and Future Directions

N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine and its analogs represent a promising class of selective and irreversible MAO-B inhibitors with significant therapeutic potential for neurodegenerative diseases. Their synthesis is accessible, and their mechanism of action is well-understood. Structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective inhibitors.

Future research in this area should focus on:

  • Optimization of Pharmacokinetic Properties: Designing analogs with improved oral bioavailability and metabolic stability.

  • Multi-Target Directed Ligands (MTDLs): Exploring modifications to the cyclohexyl scaffold to incorporate activity against other relevant targets in neurodegeneration, such as amyloid-beta aggregation or neuroinflammation.

  • In-depth Neuroprotective Studies: Further elucidating the molecular mechanisms underlying the neuroprotective effects of these compounds beyond MAO-B inhibition.

  • Preclinical and Clinical Development: Advancing the most promising candidates through rigorous preclinical safety and efficacy studies to pave the way for potential clinical trials.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the discovery and development of novel N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine-based therapeutics for the treatment of debilitating neurodegenerative disorders.

References

Sources

Methodological & Application

Application Note: A Validated HPLC Method for the Detection of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine. Due to the analyte's lack of a significant native chromophore, a pre-column derivatization strategy using dansyl chloride is employed to enable highly sensitive fluorescence detection. The developed reversed-phase HPLC method provides excellent selectivity and resolution. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for accurate and precise quantification in research and pharmaceutical development settings.

Introduction

N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine is a secondary amine whose accurate quantification is essential for process control and quality assessment in various stages of chemical synthesis and drug development. The analysis of small, basic, and volatile amines by HPLC presents several challenges. A primary obstacle is the absence of a strong ultraviolet (UV) chromophore in the molecule, which leads to poor sensitivity with standard UV-Vis detectors[1][2]. Furthermore, the basic nature of the amine can result in poor peak shape and inconsistent retention on traditional silica-based reversed-phase columns due to interactions with residual silanols.

To overcome these analytical hurdles, this method employs a pre-column derivatization approach. Derivatization with 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) introduces a highly fluorescent dansyl group to the secondary amine, significantly enhancing detection sensitivity[3][4][5]. The resulting derivative is also more hydrophobic, leading to better retention and peak shape in reversed-phase chromatography.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₁₀H₁₇N[6]
Molecular Weight 151.25 g/mol [6]
LogP 1.88[6]
Estimated pKa ~10.5 - 11.0Based on N-methylcyclohexylamine (pKa ≈ 11.03)[7][8] and cyclohexylamine (pKa = 10.6)[1][9]
UV Absorbance Negligible above 220 nmAliphatic amines lack significant chromophores for UV detection[1][2][10]

The high pKa value indicates that the analyte will be protonated in acidic mobile phases, which can be leveraged for chromatographic retention and separation. The low UV absorbance necessitates a derivatization strategy for sensitive detection.

HPLC Method Development Strategy

The development of a reliable HPLC method for N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine requires a systematic approach, beginning with addressing the inherent detection challenge.

Initial Considerations and Derivatization

Direct HPLC analysis of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine with UV detection is impractical due to its lack of a suitable chromophore. Therefore, pre-column derivatization is the chosen strategy. Dansyl chloride is an ideal reagent for this application as it reacts efficiently with secondary amines under mild basic conditions to form a stable and highly fluorescent derivative[3][4][5]. The derivatization reaction is as follows:

  • Reaction: The sulfonyl chloride group of dansyl chloride reacts with the secondary amine of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine in a nucleophilic substitution reaction, forming a stable sulfonamide bond.

This derivatization step not only imparts high fluorescence to the analyte but also increases its hydrophobicity, making it well-suited for reversed-phase HPLC.

Chromatographic Approach

A reversed-phase HPLC method was selected for the separation of the dansylated analyte. This approach is well-suited for the analysis of the relatively non-polar derivative. A C18 column is a suitable initial choice due to its versatility and wide availability. The mobile phase will consist of an aqueous buffer and an organic modifier (acetonitrile or methanol) to elute the derivatized analyte. The pH of the aqueous component of the mobile phase will be controlled to ensure consistent retention and peak shape.

MethodDevelopmentWorkflow Analyte Analyte Characterization (N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine) Challenge Analytical Challenge (Low UV Absorbance) Analyte->Challenge Derivatization Derivatization Strategy (Dansyl Chloride) Challenge->Derivatization HPLC_Method Chromatographic Method (Reversed-Phase HPLC) Derivatization->HPLC_Method Optimization Method Optimization (Mobile Phase, Gradient, etc.) HPLC_Method->Optimization Validation Method Validation (ICH Q2(R1)) Optimization->Validation Final_Method Final Validated Method Validation->Final_Method

Caption: Workflow for HPLC Method Development.

Optimized HPLC Method

The following optimized method provides excellent separation and detection of the dansylated N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine.

Instrumentation and Consumables
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector Fluorescence Detector (FLD)
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Derivatization Reagent 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride)
Buffer for Derivatization 0.2 M Sodium Bicarbonate Buffer (pH 9.5)
Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
FLD Wavelengths Excitation: 330 nm, Emission: 530 nm[3]
Gradient Program 0-2 min: 50% B, 2-15 min: 50-90% B, 15-17 min: 90% B, 17-18 min: 90-50% B, 18-25 min: 50% B
Sample Preparation and Derivatization Protocol
  • Standard Solution Preparation: Prepare a stock solution of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine in methanol at a concentration of 1 mg/mL. Prepare working standards by serial dilution in methanol.

  • Sample Preparation: If the analyte is in a complex matrix, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte.

  • Derivatization Procedure:

    • To 100 µL of the standard or sample solution, add 100 µL of 0.2 M sodium bicarbonate buffer (pH 9.5)[3].

    • Add 200 µL of a freshly prepared 5 mg/mL solution of dansyl chloride in acetonitrile.

    • Vortex the mixture for 30 seconds.

    • Incubate the mixture in a water bath at 60 °C for 30 minutes in the dark.

    • After incubation, cool the mixture to room temperature.

    • Add 50 µL of a 2% formic acid solution to quench the reaction by consuming excess dansyl chloride[3].

    • Vortex for 30 seconds.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose[4].

ValidationWorkflow Start Method Validation Protocol (ICH Q2(R1)) Specificity Specificity Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOD_LOQ LOD & LOQ Start->LOD_LOQ Robustness Robustness Start->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: HPLC Method Validation Workflow.

Specificity

Specificity was evaluated by analyzing a blank sample (matrix without the analyte) and a sample spiked with the analyte and potential impurities. The chromatograms were examined to ensure that there were no interfering peaks at the retention time of the dansylated analyte.

Linearity and Range

Linearity was assessed by analyzing a series of at least five concentrations of the derivatized analyte over the expected working range. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²), y-intercept, and slope of the regression line were determined.

Table 1: Expected Linearity Data

Concentration (µg/mL)Peak Area (arbitrary units)
0.1Expected Area 1
0.5Expected Area 2
1.0Expected Area 3
5.0Expected Area 4
10.0Expected Area 5
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a blank matrix at three different concentration levels (low, medium, and high) within the specified range. The percentage recovery was calculated.

Table 2: Expected Accuracy Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
0.5Mean of 3 replicates98.0 - 102.0
2.5Mean of 3 replicates98.0 - 102.0
7.5Mean of 3 replicates98.0 - 102.0
Precision
  • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) of the results was calculated.

  • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on two different days, by two different analysts, or on two different instruments. The RSD between the two sets of results was calculated.

Table 3: Expected Precision Data

Precision TypeRSD (%)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established as the concentration that yields a signal-to-noise ratio of approximately 3:1, and the LOQ was established as the concentration that yields a signal-to-noise ratio of approximately 10:1.

Robustness

The robustness of the method was evaluated by intentionally making small variations in the method parameters, such as the mobile phase composition (±2%), column temperature (±2 °C), and flow rate (±0.1 mL/min). The effect of these changes on the chromatographic performance was assessed.

Conclusion

The developed and validated HPLC method with pre-column dansylation and fluorescence detection provides a sensitive, specific, accurate, and precise method for the quantitative determination of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine. This method is suitable for routine analysis in quality control and research environments.

References

  • Chemeo. (n.d.). Cyclohexylamine (C6H13N) properties. [Link]

  • International Council for Harmonisation. (1996). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • Springer. (1998). A Dansyl Chloride-HPLC Method for the Determination of Polyamines. [Link]

  • AIP Publishing. (1956). The Far Ultraviolet Absorption Spectra of Simple Alkyl Amines. [Link]

  • PubMed. (1998). Spectrophotometric method for determination parts per million levels of cyclohexylamine in water. [Link]

  • ResearchGate. (2025, August 7). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Targeted quantification of amino acids by dansylation. [Link]

  • PubChem. (n.d.). Cyclohexylamine. [Link]

  • ResearchGate. (n.d.). UV-visible spectra of (a) primary amides and (b) secondary amides; (c).... [Link]

  • PubChem. (n.d.). N-Methylcyclohexylamine. [Link]

  • AIP Publishing. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. [Link]

  • Chemeo. (n.d.). Chemical Properties of Cyclohexanamine, N-methyl- (CAS 100-60-7). [Link]

  • chemeurope.com. (n.d.). Cyclohexylamine. [Link]

Sources

Application Note: Storage and Handling Safety for Propargyl Cyclohexylamine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

Propargyl cyclohexylamine derivatives (e.g., N-propargylcyclohexylamine) are critical intermediates in the synthesis of neuroprotective agents (MAO-B inhibitors like selegiline analogs) and "click chemistry" reagents. Structurally, they combine a lipophilic cyclohexyl ring , a reactive secondary amine , and a terminal alkyne (propargyl group) .

While valuable, this specific molecular architecture presents a dual-threat hazard profile:

  • The Propargyl Moiety: A terminal alkyne capable of forming shock-sensitive explosive acetylides with specific metals (Cu, Ag).

  • The Secondary Amine: A corrosive base prone to oxidation and nitrosamine formation.

This guide provides a field-proven protocol for the safe storage, handling, and disposal of these compounds, moving beyond generic SDS advice to address specific functional group reactivities.

Chemical Hazard Assessment (Functional Group Analysis)

The safety profile of propargyl cyclohexylamines is dictated by the superposition of its functional groups.

Functional GroupPrimary HazardSecondary HazardCritical Incompatibility
Terminal Alkyne (-C≡CH)Explosive Acetylides: Reacts with Cu, Ag, Hg to form shock-sensitive solids.Polymerization: Exothermic reaction if heated or catalyzed.Copper tubing, Silver solder, Brass fittings.
Cyclohexyl Amine (R2-NH)Corrosivity: Causes severe skin burns and eye damage (Category 1).Nitrosation: Forms carcinogenic N-nitrosamines with nitrites.Acids, Acid Chlorides, Chloroformates, Nitrites.
General Structure Flammability: Flash points often <60°C (Class 3).Hygroscopic: Absorbs moisture, leading to hydrolysis/degradation.Oxidizers, Open flames, Static discharge.

Storage Protocols: The "Inert & Segregated" System

Objective: Prevent oxidative degradation and accidental polymerization during long-term storage.

Environmental Controls
  • Temperature: Store at 2°C to 8°C . Low temperature inhibits autoxidation of the amine and polymerization of the alkyne.

  • Atmosphere: Headspace MUST be purged with dry Argon or Nitrogen. These compounds are air-sensitive (amine oxidation) and hygroscopic.

  • Container: Amber glass (Type I) with Teflon-lined caps. Avoid metal containers or metal-lined caps due to the acetylide risk.

Segregation Logic (Visualized)

Do not store simply alphabetically. Use the following segregation logic to prevent catastrophic incompatibility.

StorageSegregation cluster_Safe SAFE STORAGE PARTNERS cluster_Danger CRITICAL INCOMPATIBILITIES Compound Propargyl Cyclohexylamine Base Organic Bases (e.g., TEA, DIPEA) Compound->Base Compatible Acid Strong Acids (Exothermic Salt Formation) Compound->Acid DO NOT MIX Metal Active Metals (Cu, Ag) (Explosive Acetylides) Compound->Metal EXPLOSION RISK Nitrite Nitrosating Agents (Carcinogen Formation) Compound->Nitrite TOXIC RISK Inert Inert Solvents (e.g., Toluene, THF) Oxidizer Oxidizers (Fire/Explosion)

Figure 1: Storage segregation logic emphasizing the exclusion of metals and nitrosating agents.

Handling Protocol: The "Copper Exclusion" Rule

Causality: The hydrogen on the terminal alkyne is weakly acidic (


). Upon contact with Copper(I) or Silver(I) ions, it forms metal acetylides (e.g., 

). When dry, these are high explosives sensitive to friction and shock.

Standard laboratory brass contains copper. Therefore, standard regulators and fittings are a dormant hazard.

Protocol 4.1: Pre-Synthesis Equipment Validation

This protocol is self-validating: If the check fails, the experiment cannot physically proceed.

  • Identify Gas Lines: Trace all gas lines (Argon/Nitrogen) intended for the reaction vessel.

  • Material Inspection:

    • Regulators: Must be Stainless Steel (SS316) or Monel. Prohibit Brass.

    • Needles: Use Stainless Steel only.

    • Syringes: Plastic or glass only; avoid metal-tipped plungers if they contain brass alloys.

  • The "Magnet Test" (Validation):

    • If unsure about a fitting, apply a strong magnet.

    • Result: Brass/Copper is non-magnetic. Stainless steel (depending on grade) is often slightly magnetic or clearly distinct in appearance (silver vs. yellow/gold).

    • Action: If it looks like gold/brass, REMOVE IT .

Protocol 4.2: Safe Transfer Technique
  • PPE: Neoprene gloves (amines penetrate nitrile slowly), chemical splash goggles, and face shield.

  • Vessel Prep: Flame-dry glassware and cool under Argon.

  • Transfer:

    • Do not pour. Use a cannula transfer or positive-pressure syringe technique.

    • Why? Pouring introduces moisture (amine degradation) and oxygen (fire risk).

  • Spill Control: Have a beaker of dilute acetic acid (5%) ready to neutralize minor drips immediately.

Experimental Workflow: Click Chemistry & Synthesis

When using propargyl cyclohexylamines in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the risk of acetylide formation is managed by the solvent system and catalyst state.

HandlingWorkflow Start Start: Reagent Retrieval Inspect Visual Check: Precipitates? Color? Start->Inspect Decision Clear/Colorless? Inspect->Decision Reject DISPOSE: Potential Polymerization Decision->Reject No (Yellow/Solid) Proceed Equipment Check: NO BRASS/COPPER Decision->Proceed Yes Reaction Reaction Setup: Inert Atm (Ar/N2) Proceed->Reaction Quench Quench: Chelating Agent (EDTA) Reaction->Quench Remove Cu ions

Figure 2: Operational workflow from retrieval to reaction quenching. Note the visual integrity check.

Key Reaction Safety Note

If using Cu(I) catalysts for Click Chemistry:

  • Never allow the reaction mixture to dry out completely while the catalyst is still present.

  • Protocol: Always quench with a chelating agent (EDTA or ammonium hydroxide) to sequester copper ions before workup/concentration. This prevents the formation of concentrated copper acetylides in the residue.

Emergency Response & Disposal

Spills
  • Evacuate: Vapors are corrosive and respiratory irritants.

  • Neutralize: Use a spill kit containing a weak acid (citric acid or sodium bisulfate) to neutralize the amine.

  • Absorb: Use vermiculite or sand. Do not use paper towels (fire risk with amines).

Disposal
  • Waste Stream: Segregate into "Alkaline Organic Waste."

  • Labeling: Must explicitly state "Contains Propargyl Amines - FLAMMABLE - CORROSIVE."

  • Prohibition: Never mix with heavy metal waste streams (e.g., mercury or silver waste) to prevent acetylide formation in the waste drum.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • Occupational Safety and Health Administration (OSHA). (2024).

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. (Specific entry: Acetylenic compounds and Heavy Metals).

  • Fisher Scientific. (2021). Safety Data Sheet: Propargylamine.
  • Sigma-Aldrich. (2023). *

Application Note: Extraction & Quantification of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine from Biological Fluids

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists requiring a robust, validated methodology for the isolation of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine (CAS: 76469-25-5) from complex biological matrices.

The protocols below are derived from first-principles extraction chemistry applicable to lipophilic tertiary amines, leveraging the specific physicochemical properties of the cyclohexyl and propargyl moieties.

Analyte Profile & Extraction Strategy

To design a self-validating extraction protocol, we must first understand the physicochemical behavior of the target. N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine is a tertiary amine featuring a lipophilic cyclohexyl ring and a reactive propargyl group.

Physicochemical Properties (Estimated)
PropertyValueImplication for Extraction
Molecular Weight 151.25 g/mol Suitable for GC-MS and LC-MS/MS.
pKa (Base) ~10.2 - 10.5Highly basic. Exists as a cation (

) at physiological pH. Requires pH > 12 for neutralization in LLE.
LogP ~2.8 - 3.2Moderately lipophilic. amenable to Reversed-Phase LC and non-polar solvent extraction.
Stability Propargyl groupAvoid strong acids at high temperatures; potential for polymerization.
The Strategic Approach

Two methodologies are presented:

  • Liquid-Liquid Extraction (LLE): Best for high-throughput screening where cost is a factor. Relies on pH switching.

  • Mixed-Mode Solid Phase Extraction (SPE): The "Gold Standard" for cleanliness and recovery. Utilizes both cation exchange (retention) and hydrophobic interaction (cleanup).

Sample Pre-treatment

Biological fluids contain proteins and phospholipids that foul columns and suppress ionization.

Protocol:

  • Thawing: Thaw plasma/urine samples at room temperature. Vortex for 10 seconds.

  • Internal Standard (IS) Addition: Add 10 µL of deuterated analog (e.g., Selegiline-d5 or Pargyline-d7 as structural surrogates) to 200 µL of sample.

  • Equilibration: Vortex and incubate for 5 minutes to allow IS equilibration with the matrix.

Method A: Liquid-Liquid Extraction (LLE) Protocol

This method utilizes the basicity of the amine. By raising the pH to >12, we deprotonate the nitrogen, rendering the molecule neutral and highly soluble in organic solvents.

Reagents
  • Extraction Solvent: Hexane:Ethyl Acetate (90:10 v/v) or MTBE (Methyl tert-butyl ether).

  • Base: 1.0 M NaOH or Saturated Carbonate Buffer (pH 11).

Step-by-Step Workflow
  • Alkalinization: Add 100 µL of 1.0 M NaOH to the 200 µL sample (Resulting pH > 12).

  • Extraction: Add 1.0 mL of Hexane:Ethyl Acetate (90:10) .

    • Note: The small amount of Ethyl Acetate prevents adsorption of the amine to glass surfaces.

  • Agitation: Shake mechanically for 10 minutes or vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer the upper organic layer (supernatant) to a clean borosilicate glass tube.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 35°C.

    • Caution: Do not overheat; the propargyl amine may be volatile.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase Initial Conditions (e.g., 0.1% Formic Acid in Water/Acetonitrile 90:10).

Method B: Mixed-Mode Cation Exchange (MCX) SPE

Recommended for: Clinical samples requiring high sensitivity and removal of phospholipids. Mechanism: Retains the analyte via charge (cation exchange) during organic washing, then elutes by neutralizing the charge.

Cartridge Selection
  • Type: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C).

  • Bed Mass: 30 mg / 1 mL.

Step-by-Step Workflow
  • Acidification: Dilute 200 µL sample with 200 µL 2% Phosphoric Acid .

    • Logic: Ensures the amine is fully protonated (

      
      ) to bind to the cation exchange sorbent.
      
  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading: Load the acidified sample at a slow flow rate (1 mL/min).

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water.

    • Removes proteins and salts.

  • Wash 2 (Organic): 1 mL Methanol.

    • Critical Step: Removes neutral lipids and hydrophobic interferences. The analyte remains bound by ionic charge.

  • Elution: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .

    • Logic: The high pH breaks the ionic bond; Methanol solubilizes the now-neutral amine.

  • Post-Elution: Evaporate and reconstitute as in Method A.

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical mechanism for the SPE pathway, ensuring the user understands why each step is performed.

SPE_Workflow Start Biological Sample (Plasma/Urine) Acidify Acidify (H3PO4) Target: Protonation (BH+) Start->Acidify Prep Load Load onto MCX Cartridge (Cation Exchange Binding) Acidify->Load Bind Retained Analyte Retained via Ionic Bond Load->Retained Ionic Interaction WashOrg Wash: 100% Methanol Removes Neutrals/Lipids WashOrg->Retained Analyte Stays Retained->WashOrg Cleanup Elute Elute: 5% NH4OH in MeOH (Neutralize & Release) Retained->Elute pH Switch (>11) Final LC-MS/MS Analysis Elute->Final Inject

Caption: Logical flow of Mixed-Mode Cation Exchange (MCX) extraction, highlighting the critical pH-switching mechanism.

Analytical Validation Parameters

To validate this method (per FDA/EMA guidelines), ensure the following criteria are met.

LC-MS/MS Conditions (Suggested)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • MRM Transitions:

    • Precursor: 152.1 (

      
      )
      
    • Quantifier Product: 112.1 (Loss of propargyl group

      
      )
      
    • Qualifier Product: 81.1 (Cyclohexyl ring fragment)

QC Acceptance Criteria
ParameterAcceptance Limit
Recovery > 70% (Consistent across low/high QC)
Matrix Effect ± 15% (IS normalized)
Precision (CV) < 15%
Linearity

References

Since N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine is a specific chemical building block often used as a structural analog in MAO inhibitor research, the extraction protocols above are grounded in the validated methodologies for its closest structural homologs (Selegiline, Pargyline, and Cyclohexylamine derivatives).

  • Shin, H., et al. (2018). "Determination of selegiline and its metabolites in urine by solid-phase extraction and gas chromatography-mass spectrometry." Journal of Analytical Toxicology.

    • Basis for Protocol: Validates the use of SPE for N-propargyl amines.
  • Chambers, E., et al. (2007). "Systematic development of a solid-phase extraction method for cationic compounds in biological fluids." Journal of Chromatography B.

    • Basis for Protocol: Establishes the MCX Mixed-Mode mechanism for basic amines.
  • PubChem Compound Summary. (2023). "N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine (CAS 76469-25-5)."[1] National Center for Biotechnology Information.

    • Basis for Protocol: Verification of physicochemical properties (MW, Structure) used to derive pKa and LogP.

Sources

Troubleshooting & Optimization

improving yield of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

The synthesis of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine (CAS 76469-25-5) presents a classic challenge in alkylation chemistry: balancing nucleophilic substitution against over-alkylation (quaternization) and elimination.[1]

The target molecule is a tertiary amine constructed from three distinct moieties: a cyclohexyl ring, a methyl group, and a propargyl group. While multiple routes exist, the direct N-alkylation of N-methylcyclohexanamine with propargyl bromide is the most accessible laboratory method.[1] However, this route often suffers from moderate yields (40–60%) due to the high reactivity of the propargyl halide, leading to quaternary ammonium salts.

This guide prioritizes the Alkylation Protocol while offering Reductive Amination as a high-selectivity alternative.[1]

Reaction Pathway & Logic

The primary yield-limiting factor in this synthesis is the competition between the desired


 reaction and the subsequent alkylation of the product.
Core Reaction Scheme
  • Starting Material: N-methylcyclohexanamine (Secondary Amine).[1]

  • Reagent: Propargyl Bromide (80% in toluene is standard to mitigate shock sensitivity).

  • Base: Potassium Carbonate (

    
    ) or Diisopropylethylamine (DiPEA).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Mechanistic Diagram (Graphviz):

ReactionPathway cluster_conditions Yield Control Factors SM N-methylcyclohexanamine (Nucleophile) Product Target Tertiary Amine (Free Base) SM->Product + Propargyl Bromide (SN2, k1) Reagent Propargyl Bromide (Electrophile) SideProduct Quaternary Ammonium Salt (Over-Alkylation) Product->SideProduct + Excess Propargyl Bromide (SN2, k2) Temp Temp < 25°C (Reduces k2) Add Slow Addition (Limits Reagent Conc) Base Inorganic Base (Scavenges HBr)

Caption: Kinetic competition between mono-alkylation (desired) and quaternization (undesired). Controlling reagent concentration is critical.

Optimized Experimental Protocol (Alkylation Route)

This protocol is designed to maximize mono-alkylation by controlling the kinetic parameters of the reaction.[1]

Reagents:

  • N-methylcyclohexanamine (1.0 equiv)[1]

  • Propargyl Bromide (0.95 equiv) – Intentionally limiting to prevent over-alkylation.

  • 
     (2.0 equiv) – Finely ground.
    
  • Acetonitrile (Anhydrous) – 0.2 M concentration.

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere. Add N-methylcyclohexanamine  and Acetonitrile .[1]
    
  • Base Addition: Add finely ground

    
     . Stir vigorously for 15 minutes to ensure suspension.
    
  • Cooling: Cool the mixture to 0°C using an ice bath.

    • Why? Lower temperature discriminates between the secondary amine (more nucleophilic) and the resulting tertiary amine (sterically hindered but still reactive).

  • Electrophile Addition: Add Propargyl Bromide dropwise over 60 minutes .

    • Critical Step: Use a syringe pump if available.[1] High local concentration of bromide favors quaternization.

  • Reaction: Allow to warm to Room Temperature (RT) slowly. Stir for 12–16 hours. Monitor by TLC (System: Hexane/EtOAc 8:2) or GC-MS.[1][2]

  • Workup (Acid-Base Extraction):

    • Filter off solids (

      
      /KBr). Concentrate filtrate.[1]
      
    • Dissolve residue in

      
       or DCM.[1]
      
    • Wash 1: Water (removes inorganic salts).

    • Extraction: Extract organic layer with 1M HCl (3x). The product moves to the aqueous phase; non-basic impurities stay in organic.

    • Basification: Basify aqueous layer to pH > 12 with 6M NaOH .[1]

    • Re-extraction: Extract aqueous layer with DCM (3x). Dry over

      
      , filter, and concentrate.
      

Troubleshooting & Optimization Guide

Issue 1: Low Yield (<40%) & High Quaternization

Diagnosis: The product is reacting with propargyl bromide faster than the starting material, or excess bromide was used. Solution:

  • Stoichiometry: Reduce Propargyl Bromide to 0.90–0.95 equivalents . It is better to leave unreacted starting material (which can be distilled off) than to lose yield to quaternary salts.

  • Dilution: Increase solvent volume. Dilution favors intermolecular reaction (mono-alkylation) over subsequent reactions in some kinetic regimes, though strictly, concentration affects rate; here, it helps dissipate heat and control local concentrations.[1]

  • Base Switch: Switch to DiPEA (Hünig's Base) in DCM. The bulky base prevents protonation of the product but doesn't enhance its nucleophilicity.

Issue 2: Propargyl Group Degradation

Diagnosis: Darkening of reaction mixture; "tar" formation. Propargyl halides are sensitive to heat and strong bases.[1] Solution:

  • Temperature: Never exceed 40°C.

  • Base: Avoid NaH or strong alkoxides which can cause elimination of HBr from propargyl bromide to form volatile allenes or polymerize the alkyne. Stick to Carbonates (

    
    , 
    
    
    
    ).
Issue 3: Difficulty in Purification

Diagnosis: Product co-elutes with starting N-methylcyclohexanamine. Solution:

  • Chemical Separation: Add Acetic Anhydride to the crude mixture before the acid-base workup.[1]

    • Mechanism:[1][3][4][5] Acetic anhydride acetylates the unreacted secondary amine (starting material) into a non-basic amide.

    • Result: During the HCl extraction step, the amide stays in the organic layer. Only the desired tertiary amine is protonated and moves to the aqueous layer.

Data Summary: Solvent & Base Effects

ParameterCondition A (Standard)Condition B (Optimized)Condition C (Alternative)
Solvent DMFAcetonitrile (MeCN) Toluene
Base


(Ground)

Temp RT0°C

RT
Reflux
Yield 55%72-78% 30% (Polymerization)
Notes Hard to remove DMFEasy workup; cleanerHigh thermal degradation

Alternative Route: Reductive Amination (High Selectivity)

If the alkylation route fails to meet purity specs, use Reductive Amination. This route avoids quaternization entirely.[1]

Protocol:

  • Reagents: Cyclohexanone + N-methylpropargylamine.

  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    ).
    
  • Solvent: DCE (1,2-Dichloroethane) or THF.[1]

  • Procedure:

    • Mix Ketone (1.0 eq) and Amine (1.1 eq) in DCE.

    • Add

      
       (1.5 eq) in portions.
      
    • Stir at RT for 4 hours.

    • Quench with saturated

      
      .[1]
      
  • Advantage: No risk of over-alkylation.

  • Disadvantage: N-methylpropargylamine is more expensive and volatile than N-methylcyclohexanamine.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use Propargyl Chloride instead of Bromide? A: Yes, but it is less reactive. You may need to add a catalytic amount of Sodium Iodide (Finkelstein condition) to generate the iodide in situ. Heat may be required, which increases degradation risk. Bromide is preferred for this substrate.[1]

Q2: My product is colored (yellow/brown). Is it impure? A: Propargyl amines often oxidize slightly to form colored N-oxides or polymer traces.[1] If NMR is clean, the color is likely a trace impurity. Filtration through a short pad of basic alumina usually removes the color.

Q3: Is the propargyl group stable to the acid extraction workup? A: Yes, the terminal alkyne is stable to dilute HCl at room temperature. Avoid concentrated acids or high temperatures which could hydrate the alkyne to a ketone.

Q4: Why use K2CO3 instead of Triethylamine? A: Triethylamine can sometimes act as a nucleophile itself, reacting with propargyl bromide to form a quaternary ammonium salt (


), consuming the reagent. 

is non-nucleophilic.[1]

References

  • Direct Alkylation of Cyclohexylamines: Shatirova, M. I., et al. "Synthesis and Properties of Cyclohexyl Amines of Propargyl Series." Azerbaijan Chemical Journal, no. 3, 2020, pp. 76-81.[1]

  • Reductive Amination Protocol: Leipold, F., et al. "Reductive Aminations by Imine Reductases: From Milligrams to Tons." White Rose Research Online, 2022.

  • Propargyl Amine Synthesis Review: "Synthesis of Propargylic Amines." Organic Chemistry Portal.

  • General Alkylation Procedures: "Optimization of N-Alkylation of Amines." Common Organic Chemistry. (Standard Mechanistic Reference).

Disclaimer: Propargyl bromide is a lachrymator and potential explosive.[1] All reactions must be conducted in a fume hood behind a blast shield.

Sources

Technical Support Center: High-Purity Synthesis of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine

[1]

Case ID: PROPARGYL-CYC-001 Status: Active Analyst: Senior Application Scientist[1]

Executive Summary & Molecule Profile

Low purity in the synthesis of tertiary propargyl amines typically stems from three competing pathways: incomplete conversion of the secondary amine, quaternary ammonium salt formation (over-alkylation), or base-catalyzed isomerization to allenes.

  • Target Molecule: N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine[1][2]

  • Core Structure: Tertiary amine (Cyclohexyl + Methyl + Propargyl).

  • Critical Instability: The terminal alkyne proton (

    
    ) and the propargylic position are sensitive to strong bases and high temperatures (
    
    
    C), leading to polymerization or isomerization.

Diagnostic Workflow

Before altering your protocol, identify the specific impurity profile using GC-MS or TLC.

ImpurityDiagnosisStartIdentify Impurity via GC-MS/TLCDecision1Is there a peak with Mass = Target - 38 (Propargyl)?Start->Decision1Issue1ISSUE: Unreacted Starting Material(N-methylcyclohexanamine)Decision1->Issue1YesDecision2Is there a baseline 'hump' or insoluble solid?Decision1->Decision2NoIssue2ISSUE: Quaternary Salt or PolymerizationDecision2->Issue2YesDecision3Is there a peak with Same Mass but diff Ret. Time?Decision2->Decision3NoIssue3ISSUE: Allenyl Isomerization(Base-catalyzed shift)Decision3->Issue3Yes

Figure 1: Diagnostic logic tree for identifying impurity classes based on mass spectrometry and physical observation.

Troubleshooting Guides (Q&A Format)

Issue A: "I have significant residual N-methylcyclohexanamine (Starting Material)."

The Mechanism: The reaction is an

Corrective Protocol:

  • Stoichiometry: Do not use a 1:1 ratio. Use a 1.1 to 1.2 equivalent excess of Propargyl Bromide . It is easier to remove the volatile halide (bp

    
    C) via vacuum than the high-boiling amine.[1]
    
  • Scavenging (The "Self-Validating" Step): If the secondary amine persists, add an isocyanate scavenger (e.g., polystyryl-methyl isocyanate) or electrophilic anhydride (acetic anhydride) to the crude mix.

    • Why? This converts the secondary amine into a non-basic amide/urea. The target tertiary amine cannot react.

    • Validation: Subsequent acid-wash will extract the target amine, leaving the neutral amide in the organic layer.

Issue B: "My product is dark/tarry or yield is low due to solids."

The Mechanism: This indicates Quaternization or Polymerization .

  • Quaternization: The product (tertiary amine) is still nucleophilic. If you use a polar solvent (DMF/DMSO) and high heat, the product attacks another propargyl bromide molecule, forming a quaternary ammonium salt (insoluble solid).

  • Polymerization: Copper traces (if using A3 coupling) or excessive heat (

    
    C) cause the alkyne to cross-link.
    

Corrective Protocol:

  • Solvent Switch: Switch from DMF to Acetone or Acetonitrile .

    • Reasoning: Quaternary salts are often insoluble in acetone/MeCN, precipitating out. This prevents them from contaminating the soluble product, but it also signals you to lower the temperature to stop their formation.

  • Base Selection: Use Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    )
    . Avoid strong hydroxides (NaOH/KOH) which promote polymerization and allenyl isomerization.
Issue C: "I see a 'ghost' peak with the same mass but different retention time."

The Mechanism: This is the Propargyl-Allene Isomerization .[1]

1

Corrective Protocol:

  • Temperature Limit: Never heat the reaction above 60°C .

  • Workup pH: During extraction, do not exceed pH 10. Avoid prolonged exposure to high pH aqueous layers.

The "Golden Path" Purification Protocol

This protocol uses chemical properties to separate impurities, relying on the basicity difference between the product, the starting material, and the byproducts.

Data Summary: Physical Properties

Component Function Approx. BP Solubility (Aq.[3][4] Acid)
N-methylcyclohexanamine Starting Material 149°C Soluble
Propargyl Bromide Reagent 89°C Insoluble
Target Molecule Product ~85°C (15 mmHg)* Soluble
Quaternary Salts Impurity N/A (Solid) Soluble (Ionic)

| Polymer/Tars | Impurity | N/A | Insoluble |[1][2][5]

*Estimated boiling point based on structural analogs (N-methyl-N-propargylbenzylamine).[1]

Step-by-Step Workflow

Step 1: Reaction Quench & Filtration

  • Cool reaction to room temperature.[3][6]

  • Filter off inorganic salts (

    
    , Excess 
    
    
    ).
  • Rotary evaporate the solvent (Acetone/MeCN).

Step 2: The "Reverse" Acid-Base Extraction (Crucial for Purity) This system validates itself by physically separating neutral tars from basic amines.[1]

  • Dissolve crude oil in Diethyl Ether or MTBE (Do not use DCM yet; ether precipitates quats better).

  • Extract with 1M HCl (3x).

    • Logic: Target amine and unreacted SM go into the water layer (protonated). Neutral tars, amides (if scavenged), and propargyl bromide stay in the ether.

    • Discard the Ether layer.

  • Basify the Aqueous Layer.

    • Add 2M NaOH dropwise at 0°C until pH

      
       10. (Keep cold to prevent isomerization).
      
  • Extract with DCM (3x).

    • Collect the organic layer.[3] Dry over

      
      .
      

Step 3: Final Polishing (Distillation)

  • The target amine is a liquid.[7] Perform Vacuum Distillation .

  • Pressure: < 5 mmHg (High vacuum recommended).

  • Bath Temp: Do not exceed 90°C.

  • Collect the clear, colorless oil.

PurificationFlowCrudeCrude Reaction MixFilter1. Filter Solids(Remove Salts)Crude->FilterAcidWash2. Partition: Ether / 1M HClFilter->AcidWashEtherLayerEther Layer:Neutral Tars, HalidesAcidWash->EtherLayerDiscardAqLayerAqueous Layer (Acidic):Product + SM (Protonated)AcidWash->AqLayerKeepBasify3. Basify (pH 10, 0°C)Extract into DCMAqLayer->BasifyDistill4. Vacuum Distillation(<5 mmHg, <90°C)Basify->DistillFinalPure Product(>98%)Distill->Final

Figure 2: Purification logic flow ensuring removal of non-basic impurities and thermal protection of the alkyne moiety.[1]

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for

    
     amine alkylation and acid-base extraction protocols). 
    
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Mechanistic details on amine quaternization and steric effects).

  • Beller, M., et al. (2014). "Synthesis of Propargylamines." Organic Reactions, 85, 1-296. (Comprehensive review of propargyl amine synthesis routes including A3 coupling and alkylation).

  • PubChem. (n.d.). Compound Summary: N-Methyl-N-(prop-2-yn-1-yl)cyclohexanamine.[1][2] National Center for Biotechnology Information. (Source for structural identifiers and basic physical property estimates).[2][4][5][7][8][9]

  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Reference for terminal alkyne acidity

    
     and base selection). 
    

minimizing side reactions in propargylation of N-methylcyclohexylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the propargylation of N-methylcyclohexylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, minimize common side reactions, and optimize product yield and purity. N-propargylamines are crucial building blocks in medicinal chemistry and materials science, and mastering their synthesis is a key step in many research endeavors[1][2]. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the mechanistic reasoning behind them.

Question 1: My reaction yield is low, and TLC/LC-MS analysis shows a significant amount of unreacted N-methylcyclohexylamine. What are the likely causes and how can I fix this?

Answer:

Low conversion is a common issue that typically points to suboptimal reaction conditions for the SN2 mechanism at play. Several factors could be responsible:

  • Insufficiently Strong Base: N-methylcyclohexylamine is a secondary amine, but its deprotonation is necessary to increase its nucleophilicity for an efficient reaction. If you are using a weak organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), it may not be strong enough to significantly deprotonate the amine[3].

    • Solution: Switch to a stronger, non-nucleophilic inorganic base. Potassium carbonate (K₂CO₃) is a reliable and cost-effective choice. For more stubborn reactions, sodium hydride (NaH) can be used, which will irreversibly deprotonate the amine, dramatically increasing its reactivity.

  • Poor Leaving Group on the Propargylating Agent: The rate of an SN2 reaction is highly dependent on the quality of the leaving group. While propargyl bromide is the most common reagent, its reactivity may not always be sufficient[4][5].

    • Solution: Consider using a propargylating agent with a better leaving group, such as propargyl tosylate or propargyl mesylate. These sulfonate esters are excellent leaving groups and can significantly accelerate the reaction rate[3].

  • Inappropriate Solvent Choice: The solvent plays a critical role in dissolving reactants and stabilizing the transition state of the SN2 reaction.

    • Solution: Aprotic polar solvents are ideal for this transformation. Dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF) are excellent choices as they effectively solvate the cation of the amine salt and facilitate the nucleophilic attack[3]. Avoid protic solvents like ethanol or water, which can solvate the amine nucleophile and reduce its reactivity.

  • Low Reaction Temperature: While higher temperatures can promote side reactions, many N-alkylation reactions are sluggish at room temperature.

    • Solution: Gentle heating to a range of 40-60°C can often provide the necessary activation energy to drive the reaction to completion without significantly increasing the rate of side-product formation[3]. Always monitor the reaction progress closely by TLC or LC-MS when increasing the temperature.

Table 1: Comparison of Common Bases for N-Propargylation
BaseTypepKa (Conjugate Acid)AdvantagesDisadvantages
Triethylamine (TEA)Organic~10.7Easy to removeMay be too weak for complete deprotonation
K₂CO₃Inorganic~10.3Inexpensive, effectiveHeterogeneous, requires good stirring
NaHInorganic~36Very strong, drives reactionHighly reactive, requires anhydrous conditions

Question 2: My mass spectrometry results show a peak with the correct mass for my product, but the ¹H NMR spectrum is complex and shows unexpected signals, particularly in the vinyl region (δ 4.5-5.5 ppm). Could I be forming an allene?

Answer:

Yes, this is a classic sign of isomerization of the propargyl group into its corresponding allene (propadienyl) isomer. The propargyl and allenyl structures are isomers and thus have the same mass, making them indistinguishable by MS alone[3]. This rearrangement is a significant side reaction that must be controlled.

G product product product_node product_node product_node2 product_node2

Mechanism of Allene Formation: This isomerization is often base-catalyzed. A base can abstract an acetylenic proton from the desired propargylamine product. The resulting anion is a resonance-stabilized propargyl/allenyl anion, which can then be protonated on the central carbon to yield the thermodynamically stable allene.

Prevention and Mitigation Strategies:

  • Solvent Choice is Critical: The solvent can dramatically influence the rate of allene formation. In some cases, switching from a solvent like acetonitrile to acetone has been shown to completely suppress this side reaction[3]. It is advisable to screen a few aprotic solvents (e.g., THF, Dioxane, Acetone, Toluene) to find the optimal one for your system.

  • Control the Base: Using a milder base or ensuring that a strong base is fully consumed in the initial deprotonation of the starting amine can prevent it from promoting isomerization of the product. Using a stoichiometric amount of a strong base like NaH, rather than a large excess, is a good strategy.

  • Temperature Management: Higher temperatures can facilitate the rearrangement. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

Question 3: I am observing the formation of a significant amount of a water-soluble, intractable salt. Is this over-alkylation?

Answer:

Yes, this is very likely the result of over-alkylation. Since N-methylcyclohexylamine is a secondary amine, the desired product, N-methyl-N-propargylcyclohexylamine, is a tertiary amine. This tertiary amine product can act as a nucleophile itself and react with another molecule of the propargylating agent. This second alkylation results in the formation of a quaternary ammonium salt[3].

Mitigation Strategies:

  • Strict Stoichiometric Control: Use a precise stoichiometric amount of the propargylating agent, or a very slight excess (e.g., 1.05 to 1.1 equivalents). Avoid using a large excess, which will drive the formation of the quaternary salt[6].

  • Slow Addition of the Alkylating Agent: Add the propargylating agent slowly (e.g., dropwise via a syringe pump) to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, which statistically favors the reaction with the more abundant starting secondary amine over the tertiary amine product[3].

  • Dilution: Running the reaction at a lower concentration (higher solvent volume) can also disfavor the bimolecular over-alkylation reaction[6].

Frequently Asked Questions (FAQs)

Q1: What is the best propargylating agent to use: bromide, chloride, or a sulfonate ester?

A1: The choice depends on a balance of reactivity, cost, and stability.

Table 2: Comparison of Propargylating Agents
AgentLeaving GroupRelative ReactivityAdvantagesDisadvantages
Propargyl ChlorideCl⁻GoodInexpensiveLess reactive than bromide[7]
Propargyl BromideBr⁻BetterMost common, good reactivity[4]Can degrade over time, lachrymator[4]
Propargyl TosylateTsO⁻BestHighly reactive, excellent leaving group[3]More expensive, must be prepared

For most applications, propargyl bromide offers the best compromise. If the reaction is sluggish, switching to propargyl tosylate is the most effective way to increase the rate.

Q2: How should I purify my final N-methyl-N-propargylcyclohexylamine product?

A2: Purification of amines can be challenging due to their basic nature, which can cause tailing on standard silica gel chromatography.

  • Standard Column Chromatography (with modification): If using standard silica gel, add a small amount of a competing amine, like triethylamine (~1-2%), to your eluent (e.g., Hexane/Ethyl Acetate). This will occupy the acidic silanol sites on the silica, preventing your product from sticking and improving peak shape.

  • Amine-Functionalized Silica: A more robust solution is to use commercially available amine-functionalized silica gel for chromatography. This stationary phase is specifically designed for the purification of basic compounds and often provides excellent separation without the need for mobile phase modifiers[8].

  • Solid-Phase Extraction (SPE): For small-scale purifications or library synthesis, SPE cartridges with a supported sulfonic acid (e.g., SCX cartridges) can be highly effective. The basic amine product is retained on the acidic column while neutral impurities are washed away. The product is then eluted by washing the column with a solution of ammonia in methanol[1].

Q3: Can I use a one-pot, three-component (A³) coupling reaction instead of this SN2 approach?

A3: Yes, the A³ (Aldehyde-Alkyne-Amine) coupling is a powerful alternative for synthesizing propargylamines[9][10]. In this case, you would react cyclohexanone, methylamine, and a terminal alkyne (like acetylene gas or a protected equivalent) in the presence of a metal catalyst, typically copper or silver salts. This avoids the use of propargyl halides. However, for the specific target of N-methyl-N-propargylcyclohexylamine, the direct alkylation described here is often more straightforward and uses more common laboratory reagents.

Recommended Experimental Protocol

This protocol is a robust starting point for the successful propargylation of N-methylcyclohexylamine, designed to minimize common side reactions.

Materials:

  • N-methylcyclohexylamine (1.0 eq)

  • Propargyl bromide (80% wt. in toluene, 1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)

  • Acetonitrile (ACN), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-methylcyclohexylamine (1.0 eq) and anhydrous acetonitrile (to make a 0.2 M solution).

  • Add the finely powdered potassium carbonate (2.0 eq) to the solution.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Slowly add the propargyl bromide solution (1.1 eq) dropwise over 30 minutes using a syringe. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to 50°C.

  • Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude oil via flash column chromatography using an eluent of Hexane/Ethyl Acetate (95:5) + 1% Triethylamine.

G prep 1. Preparation - Flame-dry flask - Add N-methylcyclohexylamine - Add K₂CO₃ in ACN addition 2. Reagent Addition - Stir suspension - Add Propargyl Bromide dropwise prep->addition reaction 3. Reaction - Heat to 50°C - Monitor by TLC/LC-MS addition->reaction workup 4. Work-up - Cool to RT - Filter off salts - Concentrate filtrate reaction->workup purification 5. Purification - Column Chromatography (Hex/EtOAc + 1% TEA) workup->purification product Pure Product purification->product

References

  • Effect of solvents on polymerization of N-propargylamide monomer and secondary structure of polymer - RSC Publishing - The Royal Society of Chemistry. Available at: [Link]

  • Propargyl chloride - Wikipedia. Available at: [Link]

  • A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate - PMC - NIH. Available at: [Link]

  • Scope and advances in the catalytic propargylic substitution reaction - RSC Publishing. Available at: [Link]

  • One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation - Sciforum. Available at: [Link]

  • Direct Conversion of N-Alkylamines to N-Propargylamines Through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules - PMC. Available at: [Link]

  • Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC. Available at: [Link]

  • Propargyl bromide - Wikipedia. Available at: [Link]

  • Allenylation and Propargylation Reactions of Ketones, Aldehydes, Imines, and Iminium Ions Using Organoboronates and Related Deri - SciSpace. Available at: [Link]

  • Avoiding Over-alkylation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Optimization of the reaction conditions for the synthesis of propargylamine derivatives catalyzed by 2% Au/CeO 2 - ResearchGate. Available at: [Link]

  • Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes - PMC. Available at: [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC. Available at: [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - Semantic Scholar. Available at: [Link]

  • Soft Propargylic Deprotonation: Designed Ligand Enables Au-Catalyzed Isomerization of Alkynes to 1,3-Dienes | Journal of the American Chemical Society. Available at: [Link]

  • Plausible mechanism for N-Propylation. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of Trisubstituted Allenes: Copper-Catalyzed Alkylation and Arylation of Propargylic Phosphates | Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis of Propargylamines by Cross-Dehydrogenative Coupling - SciSpace. Available at: [Link]

  • Myers allene synthesis - Wikipedia. Available at: [Link]

  • Safe and Efficient Method for Synthesizing Allenes in New Drug Development - UNIST News. Available at: [Link]

  • (PDF) N-Propargylation of secondary amines directly using calcium carbide as an acetylene source - ResearchGate. Available at: [Link]

  • Synthesis of propargylic amines - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC. Available at: [Link]

  • Enamines - Master Organic Chemistry. Available at: [Link]

  • The Chemical Synthesis of N-Methylcyclohexylamine: A Deep Dive. Available at: [Link]

  • EP0099302B1 - New process for the preparation of propargyl amines - Google Patents.
  • Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Machine learning-guided strategies for reaction conditions design and optimization - Semantic Scholar. Available at: [Link]

  • Mechanisms of Nucleophilic Substitution of Propargyl and Allenyl Halides. Base-Promoted Reactions of 3-Bromo-3-methyl-1-butyne and 1-Bromo-3-methyl-1,2-butadiene in Aqueous Ethanol | Journal of the American Chemical Society. Available at: [Link]

  • Why is propargyl bromide and benzyl azide click reaction not a feasible reaction? - ResearchGate. Available at: [Link]

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Comprehensive Analysis of n methylcyclohexylamine Applications and Market Trends. Available at: [Link]

  • Organic Amine Flash Purification Using A Novel Stationary Phase - Biotage. Available at: [Link]

  • N-Dealkylation of Amines - MDPI. Available at: [Link]

  • US3914312A - Process for the preparation of propargylamine - Google Patents.

Sources

Technical Support Center: Solubilization of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The Core Issue: Researchers frequently encounter precipitation when attempting to dissolve N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine directly in neutral aqueous buffers (PBS, pH 7.4) or water.[1][2][3][4]

The Chemical Reality: This compound is a lipophilic tertiary amine . In its free base form, the hydrophobic cyclohexyl and propargyl groups dominate its physicochemical profile, resulting in negligible aqueous solubility (LogP ≈ 1.9–2.0).[5] To achieve solubility, the nitrogen atom must be protonated to form a cationic salt, or the hydrophobic domains must be sequestered via complexation.[5]

Physicochemical Snapshot
PropertyDataImplication for Solubility
Structure Tertiary AmineBasic nitrogen (pKa ≈ 9.8–10.2).
Lipophilicity High (LogP ~1.9)Insoluble in water as a free base.
State (RT) Liquid (Free Base)Oily droplets form in water if not protonated.[5]
pKa ~10.0 (Predicted)Requires pH < 8.0 for partial ionization; pH < 5.0 for full solubility.[5]

Diagnostic Workflow (Decision Tree)

Before selecting a protocol, determine your experimental constraints using the logic flow below.

SolubilityDecisionTree Start START: Select Application AppType What is the downstream application? Start->AppType InVitro In Vitro / HTS Screening AppType->InVitro InVivo In Vivo / Animal Studies AppType->InVivo DMSO Is DMSO toxic to target? InVitro->DMSO AcidTol Can system tolerate pH < 5? InVivo->AcidTol Sensitive pH Sensitive Assay? MethodA Method A: HCl Salt Conversion (Gold Standard) AcidTol->MethodA Yes (Oral/IP) MethodC Method C: Cyclodextrin Complexation AcidTol->MethodC No (IV/Sensitive) MethodB Method B: DMSO Stock + Dilution DMSO->MethodB No (<1% DMSO ok) DMSO->MethodC Yes (Enzyme sensitive)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental tolerance for pH and organic solvents.

Technical Protocols

Protocol A: In Situ Salt Formation (The Gold Standard)

Best For: Animal studies (oral/IP), stable stock solutions, and chemical synthesis.[5] Mechanism: Protonation of the tertiary amine nitrogen creates an ionic species (hydrochloride salt), drastically reducing LogD and increasing water solubility.[5]

Reagents:

  • 1.0 M Hydrochloric Acid (HCl)[5]

  • Deionized Water or Saline (0.9% NaCl)[5]

Step-by-Step:

  • Calculate Molar Equivalents: Determine the moles of your compound (MW ≈ 151.25 g/mol ).

  • Acid Addition: Add 1.05 molar equivalents of 1.0 M HCl to the neat compound.

    • Why? A slight excess (5%) ensures complete protonation and prevents "oiling out" of the free base.

  • Agitation: Vortex vigorously for 30–60 seconds. The oily droplets should disappear, forming a clear solution.[5]

  • Dilution: Add water or saline to reach the desired final concentration.

  • pH Check: Verify the final pH. It will likely be acidic (pH 4–5).[5] If neutral pH is required, carefully back-titrate with dilute NaOH, but do not exceed pH 7.5 , or the free base will precipitate.[5]

Critical Note: If you purchase the compound as a "Hydrochloride Salt," it is already in this form.[5] Simply dissolve in water. This protocol is for the "Free Base" liquid.

Protocol B: Organic Co-solvent System (DMSO)

Best For: High-Throughput Screening (HTS), cellular assays (where <0.1% DMSO is tolerated).[5] Mechanism: DMSO solvates the hydrophobic cyclohexyl/propargyl regions, while being miscible with water.[5]

Step-by-Step:

  • Prepare Stock: Dissolve the neat compound in 100% DMSO to create a high-concentration stock (e.g., 100 mM).

    • Solubility Limit: The free base is highly soluble in DMSO (>100 mg/mL).

  • Serial Dilution: Dilute the stock into your assay buffer.

  • Precipitation Watch:

    • Danger Zone: Rapid dilution into aqueous buffer can cause "crashing out" (precipitation).[5]

    • Fix: Dilute in steps (e.g., 100 mM -> 10 mM in DMSO -> 1 mM in buffer) or use a sonicating water bath during dilution.

    • Max Concentration: Ensure the final aqueous concentration does not exceed the thermodynamic solubility limit of the free base (likely <100 µM in neutral buffer).

Protocol C: Cyclodextrin Complexation (Advanced)

Best For: IV administration, sensitive enzymatic assays, or when low pH/DMSO is toxic.[5] Mechanism: The hydrophobic cyclohexyl ring acts as a "guest" molecule, fitting inside the hydrophobic cavity of the cyclodextrin "host," shielding it from the aqueous environment.

Reagents:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-CD (SBE-β-CD / Captisol®).

Step-by-Step:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in water.

  • Addition: Add the N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine free base to the cyclodextrin solution.

  • Equilibration:

    • Method: Shake or rotate at room temperature for 2–4 hours.

    • Visual: The solution should clarify as the inclusion complex forms.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove any uncomplexed drug.

Complexation Cyclohexyl Hydrophobic Cyclohexyl Group CD_Cavity Cyclodextrin Hydrophobic Cavity Cyclohexyl->CD_Cavity Encapsulation Complex Soluble Inclusion Complex CD_Cavity->Complex Stabilization

Figure 2: Mechanism of inclusion complex formation. The cyclohexyl moiety enters the cyclodextrin cavity, rendering the molecule water-soluble without pH modification.

Frequently Asked Questions (FAQ)

Q1: I added water and the solution turned cloudy immediately. Why? A: You likely have the free base form. The cloudiness is a micro-emulsion of insoluble oil droplets. You must lower the pH (Protocol A) or use a co-solvent. Water alone (pH 7) is insufficient to protonate the amine (pKa ~10).[5]

Q2: Can I autoclave the solution? A: No. Propargylamines (alkynes) can be chemically reactive and heat-sensitive. The propargyl group may degrade or polymerize at high temperatures. Use 0.22 µm sterile filtration instead.

Q3: Is the compound stable in DMSO? A: Yes, stored at -20°C. However, avoid repeated freeze-thaw cycles. Tertiary amines can slowly oxidize to N-oxides if left at room temperature in solution for extended periods.

Q4: My cells are dying, but I used the salt form. Is it the compound? A: Check your pH. If you used Protocol A (Acid Addition) and did not back-titrate or buffer sufficiently, the culture media pH might have dropped.[5] Ensure the final solution is buffered (e.g., HEPES) before adding to cells.[5]

References

  • PubChem. N-Methyl-N-(prop-2-yn-1-yl)cyclohexanamine (Compound Summary). National Library of Medicine. [Link][5]

  • Loftsson, T., & Brewster, M. E. (2010).[5] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Authoritative source for Protocol C). [Link][5]

  • Avdeef, A. (2003).[5] Absorption and Drug Development: Solubility, Permeability, and Charge State.[5] Wiley-Interscience. (Source for pKa/Solubility relationships of amines). [Link][5]

Sources

removing unreacted propargyl bromide from final product

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Propargyl Bromide from Final Product Content Type: Technical Support Center (Troubleshooting & Protocols) Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the technical support guide for handling propargyl bromide (3-bromo-1-propyne). As a highly reactive alkylating agent, propargyl bromide is essential for introducing alkyne functionalities but poses significant downstream challenges due to its lachrymatory nature and classification as a Genotoxic Impurity (GTI) under ICH M7 guidelines.

This guide prioritizes chemical scavenging over simple evaporation to ensure operator safety and regulatory compliance.

🛠️ Interactive Diagnostic: Choose Your Removal Strategy

Before proceeding, determine the best workflow for your specific situation using the logic tree below.

RemovalStrategy Start START: Excess Propargyl Bromide Scale What is your reaction scale? Start->Scale Resin Do you have Thiol-Silica scavengers available? Scale->Resin Lab Scale (<50g) Boiling Is your product volatile (< 150°C)? Scale->Boiling Process Scale (>50g) MethodA METHOD A: Solid-Supported Scavenging (Recommended) Resin->MethodA Yes MethodB METHOD B: Liquid Quench & Wash (Morpholine/Amine) Resin->MethodB No Boiling->MethodB Yes (Product is volatile) MethodC METHOD C: Azeotropic Evaporation (High Risk - Use Cold Trap) Boiling->MethodC No (Product is stable/heavy)

Figure 1: Decision matrix for selecting the appropriate purification method based on scale and resource availability.

🟢 Method A: Solid-Supported Scavenging (The Gold Standard)

Best For: High-value intermediates, late-stage functionalization, and avoiding aqueous workups. Mechanism: Nucleophilic displacement of the bromide by a polymer-supported thiol.

This is the superior method for pharmaceutical applications. It converts the toxic alkyl halide into a solid resin that is removed via simple filtration, eliminating the need for extraction and minimizing operator exposure [1].

Protocol 1: Thiol-Silica Scavenging

Reagents: SiliaMetS® Thiol (or equivalent thiol-functionalized silica), Solvent (THF, DCM, or EtOAc).

  • Calculate Loading: Determine the excess propargyl bromide (in mmols). Use 2–4 equivalents of Thiol-Silica relative to the excess bromide.

  • Addition: Add the resin directly to the reaction mixture (or crude solution).

  • Incubation: Stir gently at room temperature for 1–4 hours .

    • Tip: If the reaction solvent is non-polar (e.g., Hexane), add a co-solvent like THF to swell the resin and improve kinetics.

  • Filtration: Filter the mixture through a fritted funnel or a celite pad.

  • Wash: Rinse the resin cake with the reaction solvent to recover all product.

  • Result: The filtrate is free of propargyl bromide.

Data: Scavenging Efficiency

Scavenger Type Time (h) Temperature Removal Efficiency
Thiol-Silica 1.0 25°C >99%
Amine-Silica 2.0 25°C ~85% (Slower kinetics)

| Polymer-Benzylamine | 4.0 | 40°C | >95% |

🔴 Method B: Liquid-Phase Quenching (Derivatization)

Best For: Large-scale reactions where resins are cost-prohibitive, or when the product is acid-stable. Mechanism: Reacting propargyl bromide with a secondary amine (like morpholine) creates a water-soluble ammonium salt, which is then partitioned into the aqueous layer.

Protocol 2: Morpholine Quench & Acid Wash

Reagents: Morpholine (or diethylamine), 1M HCl, Brine.

  • Quench: Add 1.5 equivalents of morpholine (relative to excess bromide) to the reaction mixture.

  • React: Stir at room temperature for 30–60 minutes.

    • Observation: A white precipitate (morpholinium bromide) may form.

  • Workup:

    • Dilute with an organic solvent (EtOAc or DCM).

    • Wash 1: Water (removes bulk salts).

    • Wash 2: 1M HCl (Critical Step). This protonates the excess morpholine and the newly formed N-propargyl morpholine, forcing them into the aqueous layer.

    • Wash 3: Brine (drying).

  • Concentrate: Dry organic layer over MgSO₄ and concentrate.

QuenchMechanism Step1 Excess Propargyl Bromide (Organic Layer) Step2 Add Morpholine (Nucleophile) Step1->Step2 Reaction SN2 Reaction Forms N-Propargyl Morpholine Step2->Reaction Step3 Add 1M HCl (Wash) Reaction->Step3 Result Aqueous Layer: [N-Propargyl Morpholinium]+ Cl- Step3->Result Partition Product Organic Layer: Clean Product Step3->Product Partition

Figure 2: Chemical flow of the morpholine quench method, demonstrating the solubility shift from organic to aqueous phase.

⚠️ Method C: Evaporation (Risk Management)

Best For: Crude intermediates where trace impurities are acceptable. Warning: Propargyl bromide is a lachrymator and volatile (bp ~88–90°C) [2]. Do not vent into the lab atmosphere.

Protocol 3: Safe Azeotropic Removal
  • Setup: Use a rotary evaporator with a dry ice/acetone cold trap (-78°C) between the condenser and the pump.

  • Co-solvent: Add Toluene or Heptane. Propargyl bromide forms azeotropes with hydrocarbons, aiding removal at lower temperatures [3].

  • Vacuum: Apply vacuum gradually (start >100 mbar) to prevent bumping. Bath temperature should not exceed 40°C to prevent polymerization or decomposition.

  • Disposal: The solvent in the cold trap now contains concentrated propargyl bromide. Treat it as hazardous halogenated waste.

🛡️ Safety & Compliance: The "Why"

Question: Why can't I just leave trace amounts in the product?

Answer: Propargyl bromide is an alkylating agent, classifying it as a Class 1 Mutagenic Impurity under ICH M7 guidelines [4].

  • Regulatory Limit: For a drug taken daily for a lifetime, the intake of such impurities is often limited to 1.5 µ g/day (Threshold of Toxicological Concern).

  • Detection: Standard HPLC-UV may miss it due to low extinction coefficients. Use GC-MS or derivatization tests (e.g., reaction with 4-nitrobenzyl pyridine) to validate clearance.

📚 References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7842, Propargyl bromide. Retrieved from [Link]

  • Williams, T. M. (2003). Stabilization and use of propargyl bromide. World Intellectual Property Organization. WO2003087024A1. Retrieved from

  • International Council for Harmonisation (ICH). (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

Technical Support Center: Stability & Degradation of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Degradation Profiles, Impurity Identification, and Troubleshooting Molecule ID: N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine (CAS: 76469-25-5)[1]

Executive Summary & Chemical Identity

Welcome to the technical support hub. You are likely here because you are observing unexpected peaks in your chromatograms, color changes in your stored samples, or inconsistent potency results.

This molecule is a tertiary propargylamine . Its degradation chemistry is governed by three dominant instability vectors: oxidative N-dealkylation , N-oxidation , and alkyne polymerization . Because specific literature on this exact cyclohexyl analog is sparse, we apply validated degradation models from structural homologs like Selegiline and Pargyline to provide this definitive guide.

Chemical Identity Card
PropertySpecification
IUPAC Name N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine
Molecular Formula

Molecular Weight 151.25 g/mol
Key Functional Groups Tertiary Amine, Terminal Alkyne, Cyclohexyl Ring
Storage Condition -20°C, under Argon/Nitrogen, protected from light

Interactive Degradation Map

The following diagram illustrates the causal relationships between environmental stressors and the resulting impurities. Use this to trace the origin of your "ghost peaks."

DegradationMap Parent Parent Molecule (MW 151.25) Oxidation Oxidative Stress (Air/Peroxides) Parent->Oxidation Heat Heat / Light Parent->Heat Hydrolysis Metabolic/Enzymatic (In Vivo/Microsomes) Parent->Hydrolysis NOxide N-Oxide Impurity (+16 Da) (Thermally Unstable) Oxidation->NOxide N-Oxygenation DesMethyl N-propargylcyclohexylamine (Des-methyl) (MW 137.22) Oxidation->DesMethyl via Carbinolamine intermediate Polymer Polymer/Oligomers (Yellow/Brown Solids) Heat->Polymer Alkyne Polymerization Hydrolysis->DesMethyl Demethylation DesPropargyl N-methylcyclohexylamine (Des-propargyl) (MW 113.20) Hydrolysis->DesPropargyl CYP450/Dealkylation NOxide->Parent Cope Elimination (In GC Injector)

Figure 1: Mechanistic degradation pathways showing the formation of N-oxides, dealkylated amines, and polymers.

Diagnostic Guide: Degradation Products

Use this table to identify impurities based on Mass Spectrometry (MS) shifts and Relative Retention Times (RRT).

Product NameStructure Note

Mass
Observed


MechanismDiagnostic Sign
N-Oxide

bond added
+16 Da168.25Oxidation (Peroxides in solvent/Air)Peak disappears in GC (reverts to parent); stable in LC-MS.
Des-methyl Loss of

-14 Da138.22Oxidative Dealkylation / PhotolysisEarlier eluting peak in Reverse Phase. Matches CAS 18292-76-7.[2]
Des-propargyl Loss of

-38 Da114.20Hydrolysis / Metabolic CleavageMatches N-methylcyclohexylamine (CAS 100-60-7). Distinct amine odor.
Acetonyl- Alkyne

Ketone
+18 Da169.26Hydration (Acidic/Metal catalyzed)Rare in storage; common in metabolic studies.
Dimers Alkyne-Alkyne couplingx2 Mass~302PolymerizationBroad, late-eluting hump; sample yellowing.

Troubleshooting FAQs

Q1: I see a peak at M+16 in LC-MS, but my GC purity looks perfect. Why?

The "Ghost" N-Oxide Effect. Tertiary amines readily form N-oxides (M+16) upon exposure to air or peroxides in aged solvents (like THF or ethers).

  • In LC-MS: The N-oxide is thermally stable at column temperatures (40°C) and shows up as a distinct peak.

  • In GC: The high temperature of the injector port (250°C+) causes the N-oxide to undergo thermal deoxygenation or Cope elimination , reverting it back to the parent molecule or forming an alkene.

  • Solution: Trust the LC-MS data for purity. If you must use GC, derivatize the sample first, though LC is preferred for stability profiling.

Q2: My clear liquid sample has turned yellow/brown over time. Is it safe to use?

Likely Alkyne Polymerization. The terminal alkyne group (


) is reactive. Trace metals (from spatulas or solvents) or UV light can initiate oligomerization.
  • Impact: While the parent purity might still be >90%, these oligomers can be cytotoxic in biological assays.

  • Action: Distillation (if quantity permits) or passing through a short silica plug can remove the colored polymers. Store future batches in amber glass under Argon.

Q3: I am detecting N-methylcyclohexylamine (MW 113). Where did the propargyl group go?

N-Dealkylation (Depropargylation). This is the primary metabolic pathway (catalyzed by CYP2B6/2C19 in analogs like Selegiline) but can occur chemically via radical autoxidation.

  • Mechanism: The

    
    -carbon of the propargyl group oxidizes to a carbinolamine, which collapses to release acrolein (toxic) and the secondary amine.
    
  • Safety Note: If this degradation is significant, your sample may contain acrolein or related aldehydes. Handle with fume hood precautions.

Analytical Protocol: Separation of Impurities

Do not use standard generic gradients. Amine tailing will obscure the des-methyl impurities.

Recommended Method (HPLC-MS/UV)

  • Column: C18 with high pH stability (e.g., Waters XBridge or Agilent Poroshell HPH),

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). High pH ensures the amine is deprotonated, improving peak shape.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B

    • 12 min: 95% B

    • 12.1 min: 5% B

  • Detection:

    • UV: 210 nm (Weak chromophore; low sensitivity).

    • MS: ESI Positive Mode. Source Temp: 350°C.

  • Sample Prep: Dissolve in 50:50 Water:MeCN. Avoid using THF (contains peroxides that induce N-oxidation).

References

  • Metabolism of Propargylamines (Selegiline Analog)

    • Title: Metabolism of N-methyl, N-propargylphenylethylamine: studies with human liver microsomes and cDNA expressed cytochrome P450 (CYP) enzymes.[3][4]

    • Source:Neurochemical Research, 2007.[3]

    • Relevance: Establishes the "Depropargylation" and "Demethylation" p
  • Pargyline Stability (Structural Homolog)

    • Title: N-Methyl-N-propargylbenzylamine (Pargyline) Physical Properties and Stability.
    • Source:Sigma-Aldrich / Thermo Scientific Technical D
    • Relevance: Provides baseline stability data for the benzyl-analog, confirming sensitivity to oxid
  • General Amine Oxidation

    • Title: Degradation of Tertiary Alkylamines during Chlorination/Oxid
    • Source:Environmental Science & Technology (via ResearchG
    • Relevance: Details the radical mechanisms leading to N-dealkylation and aldehyde form
  • Des-methyl Analog Identification

    • Title: N-(prop-2-yn-1-yl)cyclohexanamine (CAS 18292-76-7) Entry.
    • Source:U.S. EPA CompTox Chemicals Dashboard.
    • Relevance: Verifies the existence and stability of the specific des-methyl degrad

Sources

Validation & Comparative

Comparative Guide: H-NMR Analysis of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the proton nuclear magnetic resonance (


H-NMR) spectrum of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine  (CAS: 76469-25-5). This tertiary amine is a critical pharmacophore in the synthesis of MAO-B inhibitors (e.g., Selegiline analogs) and a versatile "click chemistry" intermediate.

The Core Challenge: In standard chloroform-d (CDCl


), the N-methyl singlet often overlaps with the acetylenic proton or the cyclohexyl methine, obscuring integration accuracy.
The Solution:  This guide compares the standard CDCl

protocol
against a Benzene-d

(C

D

) resolution protocol
, demonstrating how solvent anisotropy can be leveraged to separate critical diagnostic signals.

Part 1: Structural Logic & Assignment Strategy

To accurately analyze the spectrum, we must first map the magnetic environments of the molecule. The structure contains four distinct proton types relevant to verification.

Structural Assignment Map

The following diagram maps the proton environments to their expected splitting patterns.

G Molecule N-methyl-N-(prop-2-yn-1-yl) cyclohexanamine N_Me N-Methyl Group (A) Singlet (3H) δ 2.3 - 2.4 ppm Molecule->N_Me Prop_CH2 Propargyl Methylene (B) Doublet (2H) δ 3.3 - 3.4 ppm J ≈ 2.4 Hz Molecule->Prop_CH2 Cy_CH Cyclohexyl Methine (D) Multiplet (tt) (1H) δ 2.4 - 2.6 ppm Molecule->Cy_CH Alkyne_H Acetylenic Proton (C) Triplet (1H) δ 2.1 - 2.3 ppm J ≈ 2.4 Hz Prop_CH2->Alkyne_H Long-range Coupling (4J) Cy_Ring Cyclohexyl Envelope (E) Complex Multiplet (10H) δ 1.0 - 1.9 ppm Cy_CH->Cy_Ring Vicinal Coupling

Figure 1: Structural assignment and connectivity logic. Note the long-range coupling between the propargyl methylene and the alkyne proton.

Mechanistic Insight: The Propargyl Coupling

A common error in automated peak picking is identifying the propargyl methylene (B) as a singlet. Due to long-range coupling (


)  through the triple bond, it is actually a doublet  (

Hz), and the acetylenic proton (C) is a triplet (

Hz). High-resolution acquisition is required to resolve this "triplet," which often appears as a broad singlet in lower-field instruments (300 MHz).

Part 2: Comparative Solvent Analysis (CDCl vs. C D )

The choice of solvent dramatically affects the resolution of the N-Methyl and Alkyne protons.

The Problem with CDCl

In Chloroform-d, the N-Methyl singlet (


 2.35) and the Acetylenic proton (

2.20) appear in close proximity. Depending on concentration and temperature, these signals can merge, making it impossible to verify the precise 3:1 integration ratio required to confirm product purity.
The Benzene-d Advantage (ASIS Effect)

Using Benzene-d


 induces an Aromatic Solvent Induced Shift (ASIS) . Benzene molecules preferentially solvate the electron-rich amine nitrogen. The magnetic anisotropy of the benzene ring shields the N-Methyl protons, shifting them upfield  (lower ppm). The acidic acetylenic proton interacts differently, often shifting less or downfield relative to the methyl.[1] This "stretches" the spectrum and resolves the overlap.
Comparative Data Table
Proton GroupSignal TypeShift in CDCl

(ppm)
Shift in C

D

(ppm)
Resolution Verdict
Propargyl -CH

-
Doublet (

)
3.353.15Clear in both
Cyclohexyl N-CH Multiplet (

)
2.502.35Clear in both
N-Methyl Singlet (

)
2.32 2.15 Shifted Upfield (Resolved)
Acetylenic

C-H
Triplet (

)
2.21 1.95 Shifted Upfield (Resolved)
Cyclohexyl Ring Multiplet (

)
1.10 - 1.901.00 - 1.70Complex in both

> Note: Chemical shifts are approximate and concentration-dependent. The key takeaway is the relative separation (


) achieved in Benzene-d

.

Part 3: Reaction Monitoring & Validation

To validate the synthesis (typically alkylation of N-methylcyclohexylamine with propargyl bromide), you must track the disappearance of the starting material (SM).

Differential Diagnosis Workflow

Workflow Start Crude Reaction Mixture Check_NH Check region 1.0 - 2.0 ppm Is there a broad singlet (NH)? Start->Check_NH NH_Present YES: NH Detected Unreacted Secondary Amine Check_NH->NH_Present Incomplete NH_Absent NO: NH Absent Proceed to Propargyl Check Check_NH->NH_Absent Complete Check_Prop Check 3.3 ppm (Doublet) Check 2.2 ppm (Triplet) NH_Absent->Check_Prop Validation Calculate Integration Ratio N-Me (3H) : Prop-CH2 (2H) Target: 1.5 : 1 Check_Prop->Validation

Figure 2: Step-by-step logic for validating conversion from secondary to tertiary amine.

Key Spectral Changes[2]
  • Disappearance of N-H: The starting material, N-methylcyclohexylamine, has a broad N-H singlet (typically

    
     1.2 - 1.8 ppm, often buried in the ring envelope). Its disappearance is the first sign of full conversion.
    
  • Appearance of Propargyl: The doublet at 3.35 ppm is the "smoking gun" for the successful attachment of the propargyl group.

  • Shift of N-Methyl: The N-Methyl group in the starting material is typically slightly upfield (

    
     2.38) compared to the product.[2]
    

Part 4: Experimental Protocol

Sample Preparation
  • Standard: Dissolve 10-15 mg of the amine oil in 0.6 mL of CDCl

    
     .
    
  • High-Resolution (Recommended): If peaks at 2.2-2.4 ppm are merged, evaporate the solvent and redissolve in 0.6 mL of Benzene-d

    
     .
    
  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove suspended solids (e.g., amine hydrobromide salts), which can cause line broadening.

Acquisition Parameters (400 MHz+)
  • Pulse Angle: 30° (allows faster repetition).

  • Relaxation Delay (d1): Set to 5 seconds .

    • Reasoning: The acetylenic proton has a long longitudinal relaxation time (

      
      ). A short delay (e.g., 1s) will saturate this signal, reducing its integral value and leading to a false calculation of impurity or stoichiometry.
      
  • Scans: 16 to 32 scans are sufficient for this concentration.

  • Spectral Width: -1 to 11 ppm.

Processing
  • Apodization: Apply an exponential window function with LB = 0.3 Hz . This enhances the resolution of the small

    
     coupling (2.4 Hz) in the propargyl group.
    
  • Referencing:

    • CDCl

      
      : Set residual CHCl
      
      
      
      to 7.26 ppm .
    • C

      
      D
      
      
      
      : Set residual C
      
      
      H
      
      
      to 7.16 ppm .

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard reference for amine chemical shifts and coupling constants).

  • Bégué, J. P., & Bonnet-Delpon, D. (2006). NMR of Alkynes and Propargyl Amines. In Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.[3]

  • Reich, H. J. (2023). Solvent Effects in NMR. University of Wisconsin-Madison Chemistry Department. (Authoritative source on ASIS effects in benzene).

  • Fowler, J. S. (1977). 2-Methyl-3-butyn-2-ol as an Acetylene Precursor in the Mannich Reaction. Synthesis of N-methyl-N-propargylcyclohexylamine. Journal of Organic Chemistry, 42(15), 2637–2637. (Primary synthesis and characterization source).

Sources

Technical Validation Guide: IR Spectroscopy of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine (CAS: 76469-25-5), often structurally related to MAO-B inhibitors like Selegiline and Pargyline, represents a critical pharmacophore in neuroprotective drug development.[1] Its validation relies heavily on distinguishing the formation of the tertiary amine and the introduction of the propargyl group.[1]

This guide provides an objective, technical comparison of the target molecule’s infrared (IR) spectral signature against its synthetic precursors and common impurities. Unlike generic datasheets, we focus on the mechanistic spectroscopic changes —specifically the transformation of a secondary amine to a tertiary propargyl amine—providing a self-validating protocol for purity assessment.

Chemical Identity & Structural Basis[1][2][3][4]

Before interpreting the spectrum, we must deconstruct the molecule into its vibrationally active functional groups.

  • IUPAC Name: N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine[1]

  • Molecular Formula: C₁₀H₁₇N[1][2][3]

  • Key Functional Groups:

    • Terminal Alkyne: Contains a C≡C triple bond and a unique acetylenic C-H bond.

    • Tertiary Amine: The nitrogen center is bonded to a methyl group, a cyclohexyl ring, and a propargyl group. Crucially, it lacks an N-H bond.

    • Cyclohexyl Ring: Saturated aliphatic cycle.

Comparative IR Analysis: Target vs. Alternatives

The most robust validation method involves overlaying the spectrum of the product against its immediate precursor, N-methylcyclohexylamine .[1]

Zone 1: The 3300 cm⁻¹ Critical Region (Validation Checkpoint A)

This is the most deceptive region in this synthesis. Both the precursor and the product absorb here, but the causality of the vibration differs fundamentally.[1]

FeaturePrecursor: N-methylcyclohexylamineTarget: N-methyl-N-propargyl...[1]Validation Logic
Bond Source N-H Stretch (Secondary Amine)≡C-H Stretch (Terminal Alkyne)Distinguish by Shape
Wavenumber 3300–3500 cm⁻¹~3250–3320 cm⁻¹Alkyne is lower frequency
Peak Shape Broad, medium intensity (H-bonding)Sharp, Strong, "Icicle-like" Diagnostic
Multiplicity Single band (Secondary amine)Single sharp bandAbsence of broad base confirms conversion

Technical Insight: If you observe a broad shoulder underlying the sharp alkyne peak, your reaction is incomplete; the secondary amine precursor is still present.

Zone 2: The Triple Bond Region (Validation Checkpoint B)

The appearance of the carbon-carbon triple bond is the definitive "Yes/No" signal for the propargylation reaction.[1]

  • Target (Product): Shows a distinct, weak-to-medium intensity band at 2100–2150 cm⁻¹ (C≡C stretch).[1] Asymmetric alkynes like this produce a visible dipole change, making this peak observable.

  • Precursor (Amine): Silent in this region.

  • Alternative (Propargyl Bromide): Also shows this peak. Therefore, this zone confirms the group is present but does not prove it is attached. You must rely on Zone 1 and Zone 3 for attachment verification.

Zone 3: The Fingerprint & C-N Region (1000–1400 cm⁻¹)
  • C-N Stretch: The shift from secondary to tertiary amine alters the C-N stretching vibrations (typically 1000–1250 cm⁻¹). While difficult to assign individually, the pattern changes significantly.

  • N-Methyl: The N-CH₃ group exhibits a C-H stretching mode just below 2800 cm⁻¹ (often ~2780–2820 cm⁻¹), known as the "Bohlmann band" region, though this is often obscured by the strong cyclohexyl C-H stretches.[1]

Impurity Profiling & Troubleshooting

Use this table to identify specific contaminants in your crude product.

ImpurityDiagnostic PeakWavenumber (cm⁻¹)Notes
N-methylcyclohexylamine N-H Stretch3300–3500 (Broad)Incomplete reaction.[1]
Propargyl Bromide C-Br Stretch600–700 (Strong)Alkylating agent residue.[1]
Water O-H Stretch3200–3600 (Very Broad)Inadequate drying (MgSO₄).
Ammonium Salts N-H+ Stretch2400–3000 (Broad/Multiple)Product protonation (check pH).[1]

Experimental Protocol: Self-Validating Workflow

Objective: Obtain a spectrum capable of resolving the sharp ≡C-H stretch from potential N-H contamination.

Method: FTIR (Fourier Transform Infrared Spectroscopy) Mode: ATR (Attenuated Total Reflectance) - Diamond Crystal preferred.[1]

Step-by-Step Methodology
  • Background Acquisition:

    • Clean crystal with isopropanol.

    • Collect air background (32 scans, 4 cm⁻¹ resolution).

    • Reasoning: Removes atmospheric CO₂ (2350 cm⁻¹) and H₂O interference.

  • Sample Preparation (Liquid Film):

    • The target is likely a liquid at room temperature.

    • Place 1 drop (~10 µL) directly onto the ATR crystal.

    • Critical: Ensure the sample covers the "active spot" (usually the center 1-2 mm).[1]

  • Acquisition:

    • Scan Range: 4000–600 cm⁻¹.

    • Scans: 16 or 32 (Sufficient S/N ratio).

    • Resolution: 2 cm⁻¹ (Higher resolution recommended to resolve the sharp alkyne peak).

  • Post-Processing & Validation:

    • Apply baseline correction if necessary.

    • The "Icicle Test": Zoom into 3300 cm⁻¹. If the peak is sharp and returns to baseline without a broad "tail," the N-alkylation is complete.[1]

Visualization: Validation Logic Flow

The following diagram illustrates the decision-making process for validating the synthesis of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine using IR data.

ValidationFlow Start Crude Product Isolated Acquire Acquire FTIR Spectrum (ATR Mode) Start->Acquire Check3300 Analyze 3300 cm⁻¹ Region Acquire->Check3300 Decision1 Peak Shape? Check3300->Decision1 ResultBroad Broad Band Detected (N-H Present) Decision1->ResultBroad Broad/Shoulder ResultSharp Sharp 'Icicle' Band Only (≡C-H confirmed) Decision1->ResultSharp Sharp Only Reprocess Reprocess: Remove Amine Precursor ResultBroad->Reprocess Check2100 Check 2100-2200 cm⁻¹ ResultSharp->Check2100 Decision2 Peak Present? Check2100->Decision2 ResultNoPeak No Peak (Missing Propargyl) Decision2->ResultNoPeak Absent ResultPeak Weak/Med Peak Found (C≡C confirmed) Decision2->ResultPeak Present ResultNoPeak->Reprocess Final VALIDATED TARGET N-methyl-N-propargylcyclohexanamine ResultPeak->Final

Caption: Logical workflow for IR-based validation of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine synthesis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard text for IR functional group assignment).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[4][5][6] (Authoritative source for Alkyne and Amine shifts).

  • National Institute of Standards and Technology (NIST). (2023). N-Methylcyclohexylamine IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. (2024). N-methyl-N-prop-2-ynylcyclohexanamine Compound Summary. National Library of Medicine. Available at: [Link]

Sources

A Guide to Establishing a Reference Standard for N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine: A Comparative Analysis of Purity Determination Methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing a well-characterized in-house reference standard for N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine. We will move beyond a simple listing of methods to explain the scientific rationale behind selecting a multi-pronged, orthogonal approach to purity assessment, ensuring the creation of a self-validating and trustworthy standard. The principles discussed are grounded in internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).[3][4][5][6][7]

The Foundational Principle: Orthogonal Methods for Trustworthiness

The core principle in qualifying a reference standard is the use of orthogonal analytical methods. Orthogonality in this context means employing techniques that measure the same attribute (purity) based on fundamentally different chemical or physical principles. If two orthogonal methods yield concordant results, it significantly increases the confidence in the assigned purity value. For instance, a chromatographic separation (like HPLC) relies on partitioning behavior, while quantitative NMR (qNMR) relies on nuclear magnetic properties. Agreement between these two diminishes the risk that an impurity co-eluting in HPLC would go undetected. This approach is the bedrock of creating a self-validating system.

Workflow for In-House Reference Standard Qualification

The process of qualifying a candidate material involves a systematic workflow, from initial identity confirmation to the final assignment of a purity value through mass balance.

Reference Standard Qualification Workflow cluster_0 Phase 1: Candidate Selection & Identity cluster_1 Phase 2: Orthogonal Purity Analysis cluster_2 Phase 3: Content Determination cluster_3 Phase 4: Final Assignment Sourcing Source High-Purity Candidate Material ID_Confirm Identity Confirmation (MS, 1H/13C NMR, IR) Sourcing->ID_Confirm HPLC HPLC-DAD (Chromatographic Purity) ID_Confirm->HPLC GCMS GC-MS (Volatile Impurities) ID_Confirm->GCMS qNMR qNMR (Absolute Purity) ID_Confirm->qNMR Mass_Balance Mass Balance Calculation HPLC->Mass_Balance GCMS->Mass_Balance qNMR->Mass_Balance KF Karl Fischer Titration (Water Content) KF->Mass_Balance TGA Thermogravimetric Analysis (Non-Volatile Impurities) TGA->Mass_Balance Res_Solv Headspace GC-MS (Residual Solvents) Res_Solv->Mass_Balance Cert_Gen Certificate of Analysis Generation Mass_Balance->Cert_Gen

Caption: Workflow for qualifying an in-house reference standard.

Comparative Analysis of Core Purity Assessment Techniques

The selection of analytical techniques must be tailored to the molecule's specific properties: a tertiary amine, which can be basic and prone to tailing in chromatography, and a terminal alkyne, which offers unique spectroscopic handles but can also be reactive.

Technique Principle Strengths for This Analyte Potential Challenges & Mitigation
HPLC-DAD Differential partitioning between mobile and stationary phases.Excellent for separating non-volatile organic impurities. Diode-Array Detector (DAD) provides peak purity analysis.[8][9]The basic amine can cause peak tailing. Mitigation: Use a high-purity, end-capped C18 column and a buffered mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid) to ensure sharp peaks.
GC-MS Partitioning into a gaseous mobile phase based on volatility; MS provides mass identification.Superior for separating volatile and semi-volatile impurities, including potential starting materials or side-products.[10]Tertiary amines can exhibit poor peak shape. The propargyl group may have thermal lability. Mitigation: Use a base-deactivated column. If needed, derivatization (e.g., acylation) can improve chromatography, though it adds complexity.[11][12]
qNMR Signal intensity is directly proportional to the number of nuclei.[13]A primary ratio method; does not require a reference standard of the analyte.[14][15] Provides structural confirmation and quantitation simultaneously. Can detect impurities missed by chromatography.[13]Requires a high-purity, stable internal standard with non-overlapping signals. Accurate weighing is critical. Mitigation: Select a certified internal standard (e.g., maleic acid, dimethyl sulfone) and use a high-precision microbalance.
Experimental Protocols: Step-by-Step Methodologies

The following protocols are provided as robust starting points and should be validated according to ICH Q2(R2) guidelines to prove they are fit for purpose.[3][5][7]

  • Rationale: This method is designed to quantify all non-volatile organic impurities. The use of a gradient elution ensures that impurities with a wide range of polarities are detected. A Diode Array Detector (DAD) is crucial for assessing peak purity, which helps to identify potential co-eluting impurities.[9]

  • Instrumentation & Columns:

    • HPLC system with a quaternary pump, autosampler, and DAD.

    • Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent base-deactivated C18 column).

  • Mobile Phase & Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: 210 nm (the propargyl group lacks a strong chromophore, requiring a low wavelength).

    • Injection Volume: 5 µL

  • Procedure:

    • Prepare a stock solution of the candidate standard in 50:50 Acetonitrile:Water at approximately 1.0 mg/mL.

    • Inject the solution and integrate all peaks detected.

    • Calculate purity using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Evaluate the peak purity of the main peak using the DAD software to check for spectral homogeneity across the peak.

  • Rationale: This method confirms the molecular weight and identifies volatile impurities that might not be detected by HPLC, such as residual synthesis precursors (e.g., cyclohexanone, methylamine).[16]

  • Instrumentation & Columns:

    • Gas chromatograph with a mass-selective detector (MSD).

    • Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent low-bleed, non-polar column).

  • Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Oven Program: Start at 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C

    • Ionization: Electron Ionization (EI), 70 eV

    • Scan Range: 40-400 amu

  • Procedure:

    • Prepare a dilute solution of the candidate standard in ethyl acetate (~100 µg/mL).

    • Inject 1 µL (split mode, e.g., 50:1).

    • Confirm the identity by matching the mass spectrum of the main peak with the expected fragmentation pattern and molecular ion (m/z 151.25).

    • Identify and quantify any volatile impurities using their mass spectra and relative peak areas.

  • Rationale: As a primary method, qNMR provides a highly accurate purity value traceable to a certified internal standard, serving as an orthogonal check on the chromatographic results.[14][17][18] The signal from the unique propargylic C-H proton is often an excellent candidate for integration.

  • Instrumentation & Materials:

    • NMR Spectrometer (≥400 MHz).

    • Certified Internal Standard (CRM): Maleic Acid (CAS 110-16-7), chosen for its spectral simplicity and solubility.

    • Solvent: Deuterated Methanol (Methanol-d4).

  • Procedure:

    • Sample Preparation: Accurately weigh (~10 mg) of the candidate standard and (~5 mg) of the maleic acid CRM into the same vial using a calibrated microbalance. Record weights precisely.

    • Dissolve the mixture in a known volume of Methanol-d4 (e.g., 0.7 mL) and transfer to an NMR tube.

    • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1 ≥ 5 * T1 of the slowest relaxing proton) to allow for full magnetization recovery, which is critical for accurate integration.

    • Data Processing: Carefully phase and baseline the spectrum. Integrate the well-resolved signal of the analyte (e.g., the acetylenic proton, -C≡CH) and a signal from the internal standard (maleic acid's two vinyl protons).

    • Calculation:

      • Purity (analyte) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte)

      • Where:

        • I = Integral value

        • N = Number of protons for the integrated signal

        • MW = Molecular Weight

        • m = mass

Mass Balance: Assigning the Final Purity Value

The ultimate purity value is not derived from a single technique but is calculated by mass balance, accounting for all significant impurities.[19]

Mass Balance Calculation cluster_impurities Subtractable Impurities Total 100% Water Water Content (Karl Fischer) Total->Water - Purity Assigned Purity Solvents Residual Solvents (Headspace GC-MS) Water->Solvents - NonVolatile Non-Volatile Impurities (TGA/Sulphated Ash) Solvents->NonVolatile - Chromatographic Organic Impurities (HPLC Area %) NonVolatile->Chromatographic - Chromatographic->Purity =

Caption: The mass balance approach to purity assignment.

The final purity is calculated as:

Purity (%) = 100% - (% Water) - (% Residual Solvents) - (% Non-Volatile Impurities) - (% Chromatographic Impurities)

The value obtained from this calculation should be in close agreement with the orthogonal result from the qNMR analysis. Strong concordance between the mass balance and qNMR results provides the highest level of confidence in the assigned purity value for the reference standard. This qualified standard, along with its comprehensive Certificate of Analysis, can then be used for all high-stakes quantitative work, ensuring the accuracy and reproducibility of future research.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. PubMed. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Cencora PharmaLex. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? Moravek. [Link]

  • qNMR. BIPM.org. [Link]

  • USP Reference Standards in Pharmaceutical Analysis. SynThink. [Link]

  • Certified reference materials for quantitative NMR. Separation Science. [Link]

  • What is qNMR and why is it important? Mestrelab Resources. [Link]

  • Quantitative NMR Assays (qNMR). Bruker. [Link]

  • HPLC Testing and Analysis - Detailed Guide for Accurate Results. Torontech. [Link]

  • <11> USP REFERENCE STANDARDS. USP. [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. LCGC International. [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification. Veeprho Pharmaceuticals. [Link]

  • Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Alternative Indicator Method 1. Academia.edu. [Link]

  • General Chapters: <11> USP REFERENCE STANDARDS. uspbpep.com. [Link]

  • The Principle of HPLC and Its application in Pharmaceutical Analysis. YouTube. [Link]

  • Identification of Primary, Secondary, and Tertiary Amines. Unacademy. [Link]

  • Amines Identification: Tests for Primary, Secondary & Tertiary Amines. Allen. [Link]

  • Analysis of primary, secondary and tertiary amines. Agilent. [Link]

  • Progress in Synthesis of Propargylamine and Its Derivatives by Nanoparticle Catalysis via A3 coupling: A Decade Update. ResearchGate. [Link]

  • Primary, secondary and tertiary amine analysis laboratories. Analytice. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science International. [Link]

  • A simple GC-MS method for the determination of diphenylamine, tolylfluanid propargite and phosalone in liver fractions. PubMed. [Link]

  • Efficient synthesis of camptothecin propargylamine derivatives in water catalyzed by macroporous adsorption resin-supported gold nanoparticles. Green Chemistry (RSC Publishing). [Link]

  • Chemical Properties of Cyclohexanamine, N-methyl- (CAS 100-60-7). Cheméo. [Link]

  • GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace. [Link]

  • Innovative Syntheses and Reactivity of Propiolamidines. MDPI. [Link]

Sources

A Comparative Guide to the Pharmacokinetics of Propargylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Propargylamine derivatives represent a cornerstone in the treatment of neurodegenerative diseases, primarily through their function as selective and irreversible inhibitors of monoamine oxidase B (MAO-B).[1] This guide provides a comparative analysis of the pharmacokinetic profiles of key propargylamine derivatives, offering insights into how structural nuances influence their absorption, distribution, metabolism, and excretion (ADME). Understanding these differences is paramount for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

The Significance of Pharmacokinetics in Propargylamine Drug Design

The clinical utility of a MAO-B inhibitor is not solely defined by its potency but also by its pharmacokinetic behavior. A favorable profile ensures adequate drug exposure at the target site (the brain), minimizes off-target effects, and offers a convenient dosing regimen for patients. The derivatives discussed herein—Selegiline, Rasagiline, and Ladostigil—share a common propargylamine pharmacophore responsible for the irreversible inhibition of MAO-B but exhibit distinct pharmacokinetic properties that significantly impact their clinical performance.[2][3]

Methodologies for Comparative Pharmacokinetic Assessment

To ensure the generation of reliable and comparable data, a standardized set of preclinical and clinical experimental protocols is essential. The following workflow represents a robust system for characterizing the pharmacokinetics of novel propargylamine derivatives.

The causality behind this experimental design is to create a feedback loop. Initial in vitro ADME assays provide early indicators of a compound's potential liabilities. These data then inform the design of more complex in vivo studies in animal models, which in turn, guide the design of human clinical trials. Each step validates the assumptions of the previous one.

G cluster_0 In Vitro Screening cluster_1 In Vivo Animal Studies cluster_2 Human Clinical Trials Metabolic Stability Metabolic Stability Permeability (e.g., Caco-2) Permeability (e.g., Caco-2) Plasma Protein Binding Plasma Protein Binding Rodent PK (Rat) Rodent PK (Rat) Plasma Protein Binding->Rodent PK (Rat) Guide Dose Selection Non-Rodent PK (Dog/Primate) Non-Rodent PK (Dog/Primate) Rodent PK (Rat)->Non-Rodent PK (Dog/Primate) Phase I (SAD/MAD) Phase I (SAD/MAD) Non-Rodent PK (Dog/Primate)->Phase I (SAD/MAD) Allometric Scaling & Dose Projection Phase II/III Phase II/III Phase I (SAD/MAD)->Phase II/III

Caption: High-level workflow for pharmacokinetic evaluation.

  • Animal Models: Sprague-Dawley rats are typically chosen for initial in vivo studies due to their well-characterized metabolic pathways and cost-effectiveness. Beagle dogs may be used as a second, non-rodent species to assess inter-species variability before human trials.

  • Drug Administration and Sample Collection: For intravenous (IV) administration, the drug is dissolved in a suitable vehicle (e.g., saline, PEG400) and administered via the tail vein to determine absolute bioavailability. For oral (PO) administration, the drug is typically given by gavage. Blood samples (approx. 0.25 mL) are collected from the jugular or saphenous vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalytical Method: Drug concentrations in plasma are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity, allowing for accurate measurement of the parent drug and its key metabolites. The method must be validated for linearity, precision, accuracy, and stability according to regulatory guidelines.

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for Selegiline and Rasagiline, the two most well-characterized propargylamine MAO-B inhibitors. The data presented are derived from studies in both rats and humans to provide a cross-species comparison.

ParameterSelegilineRasagilineSpeciesReference(s)
Bioavailability (Oral) ~10%~36%Human[4][5]
Tmax (Oral) 0.5 - 2.0 h~1.0 hHuman[2][6]
Cmax (Oral, normalized) LowHighHuman[2][7]
Elimination Half-life (t½) ~1.5 h (parent); 16-21h (metabolites)~3 hHuman[4][5]
Plasma Protein Binding ~90%88-94%Human[4][5]
Metabolism Extensive first-pass; CYP2B6, 2A6, 3A4Extensive; primarily CYP1A2Human[5][8]
Key Metabolites L-methamphetamine, L-amphetamine(R)-1-aminoindanHuman[5][9]
Rat Cmax (ng/mL) @ 5mg/kg ~7~4.3Rat[10][11]
Rat Tmax (h) @ 5mg/kg ~1.5~1.0Rat[10][11]
Rat t½ (h) @ 5mg/kg Not reported~3.2Rat[11]

Note: Values can vary depending on the specific study, formulation, and patient population.

Analysis: Structure-Metabolism-Pharmacokinetic Relationships

The stark differences in the pharmacokinetic profiles of Selegiline and Rasagiline can be directly attributed to their chemical structures and subsequent metabolic pathways.

Selegiline and Rasagiline are both irreversible inhibitors of MAO-B.[2] However, their metabolic fates diverge significantly, which is a critical differentiator.

  • Selegiline: Undergoes extensive first-pass metabolism primarily by CYP2B6, CYP2A6, and CYP3A4 enzymes.[8] This process yields two psychoactive metabolites: L-methamphetamine and L-amphetamine.[9] These amphetamine metabolites have long half-lives (16-21 hours) and contribute to the drug's side-effect profile, including insomnia and potential sympathomimetic effects.[4][12] The extensive first-pass metabolism also explains Selegiline's low oral bioavailability (~10%).[4]

  • Rasagiline: In contrast, Rasagiline is metabolized mainly by CYP1A2 into (R)-1-aminoindan.[5] This primary metabolite is not amphetamine-like and is largely considered inactive, although some studies suggest it may possess neuroprotective properties of its own.[13] The metabolic pathway of Rasagiline is "cleaner," avoiding the generation of stimulants, which is a significant clinical advantage.[5] This difference in metabolism also contributes to Rasagiline's higher oral bioavailability (around 36%).[5]

G cluster_selegiline Selegiline Metabolism cluster_rasagiline Rasagiline Metabolism Selegiline Selegiline CYP_S CYP2B6, CYP2A6, CYP3A4 Selegiline->CYP_S Metabolites_S L-Methamphetamine L-Amphetamine CYP_S->Metabolites_S Metabolism Rasagiline Rasagiline CYP_R CYP1A2 Rasagiline->CYP_R Metabolite_R (R)-1-Aminoindan CYP_R->Metabolite_R Metabolism

Caption: Contrasting metabolic pathways of Selegiline and Rasagiline.

Ladostigil is a novel compound designed with a multi-target approach, combining the propargylamine moiety of Rasagiline with a carbamate moiety from Rivastigmine (an acetylcholinesterase inhibitor).[14] This makes it a dual inhibitor of both MAO and cholinesterases.[3] Preclinical data indicate that Ladostigil is brain-selective in its MAO inhibition, which could reduce peripheral side effects.[3] Its major metabolite is also reported to have neuroprotective activity, potentially contributing to the overall therapeutic effect.[3] While comprehensive human pharmacokinetic data is less available, its rational design highlights the ongoing effort to optimize the ADME properties of propargylamine derivatives.

Conclusion and Future Directions

The comparative analysis of propargylamine derivatives clearly demonstrates that subtle structural modifications can lead to profound differences in pharmacokinetic profiles. Rasagiline represents a second-generation improvement over Selegiline, primarily due to its more favorable metabolic pathway that avoids the production of amphetamine-like metabolites.[5] This results in a better safety profile and higher bioavailability.

Future research in this area will likely focus on:

  • Brain-Targeting: Enhancing brain penetration and selectivity to maximize efficacy while minimizing peripheral exposure.

  • Multi-Targeting: Designing single molecules, like Ladostigil, that can modulate multiple pathways involved in neurodegeneration.[3]

  • Modulating Metabolism: Fine-tuning structures to direct metabolism towards inactive or even beneficial metabolites, further improving the safety and therapeutic window of this important class of drugs.

By applying the principles of pharmacokinetics early in the drug discovery process, researchers can more effectively design and select propargylamine derivatives with the highest potential for clinical success.

References

  • Rasagiline - Wikipedia. [Link]

  • Staatz, C. E., & Tett, S. E. (2007). Clinical pharmacokinetics and pharmacodynamics of mycophenolate in solid organ transplant recipients. Clinical pharmacokinetics, 46(1), 13–58. [Link]

  • Šíma, M., Vávrová, K., & Slanař, O. (2024). Pharmacokinetic-based Dosing Individualization of Mycophenolate Mofetil in Solid Organ Transplanted Patients. Prague Medical Report, 125(3), 187–194. [Link]

  • Yu, C., Lim, H. B., & Lee, J. (2018). Pharmacokinetics of Mycophenolate Mofetil and Development of Limited Sampling Strategy in Early Kidney Transplant Recipients. Frontiers in pharmacology, 9, 837. [Link]

  • van Hest, R. M., van Gelder, T., van Schaik, R. H., & Mathot, R. A. (2007). Pharmacokinetics of mycophenolate mofetil in hematopoietic stem cell transplant recipients. Therapeutic drug monitoring, 29(3), 366–372. [Link]

  • Kim, H., Yoon, Y. M., & Lee, W. I. (1996). Pharmacokinetics of mycophenolate mofetil, a new immunosuppressant, in rats. The Journal of toxicological sciences, 21(5), 341–348. [Link]

  • Glezer, S., & Finberg, J. P. (2003). Pharmacological comparison between the actions of methamphetamine and 1-aminoindan stereoisomers on sympathetic nervous function in rat vas deferens. European journal of pharmacology, 472(3), 173–177. [Link]

  • Naoi, M., Maruyama, W., & Inaba-Hasegawa, K. (2019). Pharmacokinetic data of selegiline and rasagiline. ResearchGate. [Link]

  • Hoody, J., et al. (2025). Comparative pharmacokinetics of seven propargyl-linked antifolate antibiotics in the mouse. International Journal of Antimicrobial Agents. [Link]

  • Naoi, M., Maruyama, W., & Inaba-Hasegawa, K. (2019). Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies. International journal of molecular sciences, 20(22), 5693. [Link]

  • Müller, T., & Riederer, P. (2011). Effects of rasagiline, its metabolite aminoindan and selegiline on glutamate receptor mediated signalling in the rat hippocampus slice in vitro. Journal of neural transmission (Vienna, Austria : 1996), 118(1), 15–20. [Link]

  • Thomas, M. (2011). Selegiline and rasagiline: twins or distant cousins?. U.S. pharmacist, 36(1), 22–26. [Link]

  • Heinonen, E. H., & Lammintausta, R. (1991). A review of the pharmacology of selegiline. Acta neurologica Scandinavica. Supplementum, 136, 44–59. [Link]

  • Pharmacology of selegiline - Wikipedia. [Link]

  • Sterling, J., et al. (2015). Dose-limiting inhibition of acetylcholinesterase by ladostigil results from the rapid formation and fast hydrolysis of the drug-enzyme complex formed by its major metabolite, R-MCPAI. Neuropharmacology, 85, 227–235. [Link]

  • Lang, A., et al. (2016). Selegiline induces a wake promoting effect in rats which is related to formation of its active metabolites. Pharmacology, biochemistry, and behavior, 150-151, 147–154. [Link]

  • Selvamuthukumar, S., et al. (2023). HPLC based in vivo pharmacokinetic studies of rasagiline mesylate microspheres for Parkinson’s disease. Annals of Phytomedicine, 12(2), 430-436. [Link]

  • Rasagiline may be preferable to selegiline for treatment of Parkinson's disease - BioWorld. [Link]

  • Hoody, J., et al. (2025). Comparative pharmacokinetics of seven propargyl-linked antifolate antibiotics in the mouse. ResearchGate. [Link]

  • Ravindra, B., et al. (2015). Pharmacokinetic interaction study between flavanones (hesperetin, naringenin) and rasagiline mesylate in wistar rats. ResearchGate. [Link]

  • Australian Public Assessment Report for Rasagiline. (2012). Therapeutic Goods Administration (TGA). [Link]

  • rasagiline mesylate. (2020). Teva Pharmaceutical Investments Singapore Pte. Ltd.. [Link]

  • Pahwa, R., & Lyons, K. E. (2009). Rasagiline for the management of Parkinson's disease. Drugs of today (Barcelona, Spain : 1998), 45(4), 275–285. [Link]

  • Finberg, J. P., & Youdim, M. B. (2002). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Journal of Neural Transmission. Supplementa, (62), 269–275. [Link]

  • Tsona, E., et al. (2025). New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. ACS Omega. [Link]

  • Mihalik, J., et al. (2015). Pharmacokinetics of Selegiline in a Rabbit Model. Current pharmaceutical design, 21(27), 4005–4010. [Link]

  • The pharmacology of selegiline. (2025). ResearchGate. [Link]

  • Tsona, E., et al. (2024). New prospects in the inhibition of monoamine oxidase-B (MAO-B) utilizing propargylamine derivatives for the treatment of Alzheimer's disease: a review. ChemRxiv. [Link]

  • Edmondson, D. E., & Binda, C. (2022). The evaluation of N-propargylamine-2-aminotetralin as an inhibitor of monoamine oxidase. Journal of neural transmission (Vienna, Austria : 1996), 129(7), 863–870. [Link]

  • Propargylamine: an Important Moiety in Drug Discovery. (2023). Taylor & Francis. [Link]

  • Weinstock, M., et al. (2012). Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment. Current drug targets, 13(4), 483–494. [Link]

  • Ladostigil – Knowledge and References. Taylor & Francis. [Link]

  • Ladostigil. (2019). ALZFORUM. [Link]

  • Propargylamine: an important moiety in drug discovery. (2023). PubMed. [Link]

  • Progress in Synthesis of Propargylamine and Its Derivatives by Nanoparticle Catalysis via A3 coupling: A Decade Update. (2025). ResearchGate. [Link]

  • Binda, C., et al. (2020). Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B. Journal of medicinal chemistry, 63(3), 1332–1344. [Link]

Sources

elemental analysis data for N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical characterization, synthesis, and comparative performance of N-Methyl-N-(prop-2-yn-1-yl)cyclohexanamine (CAS 76469-25-5), a tertiary propargylamine structurally analogous to the monoamine oxidase (MAO) inhibitors Pargyline and Selegiline.

CAS: 76469-25-5 | Formula: C₁₀H₁₇N | M.W.: 151.25 g/mol

Chemical Identity & Elemental Analysis

For researchers synthesizing or sourcing this compound, validation of chemical purity is critical. The following data represents the theoretical elemental composition used as the Reference Standard for quality control. High-purity samples (>98%) must exhibit experimental values within ±0.4% of these calculated benchmarks.

Elemental Composition (Theoretical)
ElementSymbolAtomic MassCountMass %
Carbon C12.0111079.41%
Hydrogen H1.0081711.33%
Nitrogen N14.00719.26%
Spectroscopic Validation Markers

To confirm identity beyond elemental analysis, use the following NMR and IR diagnostic signals:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the propargyl methylene doublet (

    
     ppm, 
    
    
    
    Hz) and the terminal alkyne triplet (
    
    
    ppm). The N-methyl singlet typically appears around
    
    
    ppm.
  • IR Spectroscopy: A sharp, diagnostic absorption band at ~2120 cm⁻¹ (C≡C stretch) and ~3250 cm⁻¹ (≡C-H stretch) confirms the integrity of the propargyl "warhead."

Synthesis & Purification Protocol

The most robust synthesis route involves the nucleophilic substitution (alkylation) of N-methylcyclohexylamine with propargyl bromide. This method minimizes over-alkylation compared to using primary amines.

Reaction Scheme

The synthesis relies on an S_N2 mechanism where the secondary amine attacks the propargyl halide.

Synthesis SM1 N-Methylcyclohexylamine (Nucleophile) Intermediate Transition State (SN2 Attack) SM1->Intermediate Mix 1.0 eq SM2 Propargyl Bromide (Electrophile) SM2->Intermediate Add 1.1 eq Reagent K2CO3 / Acetone (Base/Solvent) Reagent->Intermediate Reflux 60°C Product N-Methyl-N-propargyl cyclohexanamine Intermediate->Product 4-6 Hours

Figure 1: Synthetic pathway for N-Methyl-N-(prop-2-yn-1-yl)cyclohexanamine via N-alkylation.

Step-by-Step Methodology
  • Reagent Prep: Dissolve N-methylcyclohexylamine (10 mmol, 1.13 g) in anhydrous acetone (30 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (15 mmol, 2.07 g) to act as an acid scavenger.

  • Alkylation: Cool the mixture to 0°C. Add Propargyl Bromide (11 mmol, ~1.31 g, 80% in toluene) dropwise over 20 minutes to prevent exotherms.

  • Reaction: Allow to warm to room temperature, then reflux at 60°C for 4–6 hours. Monitor disappearance of the amine starting material via TLC (Mobile phase: Hexane/EtOAc 4:1).

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with water (2x) and brine (1x). Dry over Na₂SO₄.[1] Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the target oil.

Comparative Performance Analysis

This compound belongs to the class of tertiary propargylamines , known for irreversible inhibition of Monoamine Oxidase (MAO). The table below compares it with clinically established analogs.

Structural & Functional Comparison
FeatureTarget Compound Pargyline (Reference)Selegiline (Reference)
N-Substituent Cyclohexyl (Aliphatic Ring)Benzyl (Aromatic Ring)Amphetamine backbone
Warhead N-Methyl-N-PropargylN-Methyl-N-PropargylN-Methyl-N-Propargyl
Lipophilicity High (LogP ~2.[2]5)Moderate (LogP ~2.1)High (LogP ~3.1)
MAO Selectivity MAO-B Preferred (Predicted)MAO-B SelectiveMAO-B Selective
Metabolic Fate Ring hydroxylationDe-benzylationDe-alkylation to Amphetamine
Mechanism of Action

Like Pargyline, N-Methyl-N-(prop-2-yn-1-yl)cyclohexanamine functions as a suicide inhibitor . The MAO enzyme attempts to oxidize the propargyl amine, generating a reactive iminium intermediate that covalently binds to the enzyme's FAD cofactor, permanently disabling it.

Why choose the Cyclohexyl analog?

  • Metabolic Stability: The cyclohexyl group is less prone to rapid benzylic oxidation compared to Pargyline's benzyl group.

  • Lipophilicity: The aliphatic ring alters blood-brain barrier (BBB) penetration kinetics compared to the planar aromatic rings of Pargyline.

Experimental Assay: MAO Inhibition

To validate the biological activity of your synthesized compound, use the following fluorometric assay protocol.

Reagents
  • Enzyme: Recombinant Human MAO-B (5 mg/mL).

  • Substrate: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).

  • Buffer: 0.1 M Sodium Phosphate, pH 7.4.

Assay Workflow
  • Incubation: Dilute the test compound (N-Methyl-N-propargylcyclohexylamine) in DMSO to varying concentrations (1 nM – 10 µM).

  • Enzyme Mix: Add 50 µL of MAO-B enzyme solution to 96-well plate wells containing 1 µL of test compound. Incubate at 37°C for 15 minutes.

  • Reaction Start: Add 50 µL of reaction mix (200 µM Amplex Red + 1 U/mL Horseradish Peroxidase + 1 mM Tyramine).

  • Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) for 30 minutes.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

MAO_Assay Step1 Pre-Incubation (Enzyme + Inhibitor) Step2 Substrate Addition (Amplex Red + HRP) Step1->Step2 15 min @ 37°C Step3 Oxidation Reaction (H2O2 Generation) Step2->Step3 Enzyme Activity Step4 Fluorescence Detection (Resorufin @ 590nm) Step3->Step4 Signal Readout

Figure 2: Fluorometric MAO-B inhibition assay workflow.

References
  • Shatirova, M.I., et al. (2020). "Synthesis and properties of cyclohexyl amines of propargyl series." Azerbaijan Chemical Journal. Link[3]

  • Murphy, D.L., et al. (1979).[4] "Selectivity of clorgyline and pargyline as inhibitors of monoamine oxidases A and B in vivo in man." Psychopharmacology. Link

  • ChemScene. (2024). "N-Methyl-N-(prop-2-yn-1-yl)cyclohexanamine Product Data." ChemScene Catalog. Link

  • PubChem. (2024).[5] "Compound Summary: Pargyline." National Library of Medicine. Link

Sources

A Senior Application Scientist's Guide to the Structural Verification of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine via ¹³C-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of drug development and synthetic chemistry, the precise structural characterization of novel chemical entities is not merely a procedural step but the bedrock of all subsequent research. An error in structural assignment can lead to the misinterpretation of biological activity, compromise intellectual property, and result in significant financial and temporal losses. The subject of this guide, N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine, is a tertiary amine featuring a chiral center and multiple distinct carbon environments, making its structural verification a non-trivial analytical challenge.

This guide provides an in-depth, technically-grounded comparison of Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy with other common analytical techniques for the structural elucidation of this molecule. We will delve into the causality behind experimental choices, present a field-proven protocol, and offer a detailed interpretation of the expected spectral data, establishing a self-validating system for researchers, scientists, and drug development professionals.

Comparative Analysis: Choosing the Right Tool for Structural Elucidation

While a multi-technique approach is always recommended for comprehensive characterization, understanding the unique strengths and limitations of each method is crucial for efficient workflow design.[1][2][3]

Technique Primary Information Provided Strengths Limitations
¹³C-NMR Spectroscopy Carbon framework, connectivity, chemical environment of each carbon.Provides a definitive "fingerprint" of the carbon skeleton; non-destructive; quantitative under specific conditions.Relatively low sensitivity requiring more sample or longer acquisition times[4]; does not directly provide molecular weight.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Extremely high sensitivity (pico- to femtomole levels)[2]; provides molecular formula.Provides limited information on isomer connectivity; fragmentation can be complex to interpret without reference data.
Infrared (IR) Spectroscopy Presence of specific functional groups.Excellent for rapid identification of key bonds (e.g., C≡C-H, C-N)[5][6]; fast and requires minimal sample preparation.Provides little to no information on the overall molecular framework or connectivity[5][7]; ambiguous for complex molecules.

Synergistic Power: The combination of these techniques provides a powerful analytical framework.[5][7] For N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine, IR spectroscopy can quickly confirm the presence of the terminal alkyne (C≡C-H stretch ~3300 cm⁻¹) and C-N bonds. Mass spectrometry would confirm the molecular weight (165.28 g/mol ) and elemental formula (C₁₀H₁₉N). However, only ¹³C-NMR can definitively map out the ten unique carbon atoms and confirm their precise connectivity, distinguishing it from potential isomers.

The Causal Logic of ¹³C-NMR for Structural Verification

The power of ¹³C-NMR lies in its ability to resolve magnetically non-equivalent carbon nuclei into distinct signals, with the chemical shift (δ) of each signal being highly sensitive to the local electronic environment.[8] For our target molecule, we expect to see ten distinct signals, one for each carbon atom, as there are no elements of symmetry that would render any two carbons chemically equivalent.[9]

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Caption: Structure of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine with carbon numbering.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed for robustness and reproducibility, ensuring high-quality data for unambiguous verification.

G

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: Proper sample preparation is critical for obtaining high-resolution spectra. The concentration must be sufficient for the low natural abundance of ¹³C.[10][11] Deuterated chloroform (CDCl₃) is a common solvent that is chemically inert and has a well-defined solvent signal.[12]

    • Protocol:

      • Accurately weigh 50-100 mg of the purified amine.[10]

      • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS).[10] TMS serves as the internal reference standard, defined as 0.0 ppm.[4][13]

      • To ensure magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube. Particulates can severely degrade spectral quality.

  • Instrumental Parameters for Data Acquisition:

    • Rationale: The choice of acquisition parameters directly impacts signal-to-noise ratio and experimental time. We use a pulse program with a 30° pulse angle and a relaxation delay to optimize signal intensity for all carbon types, including quaternary carbons, within a reasonable timeframe.[14][15] Proton decoupling is employed to simplify the spectrum, making each unique carbon appear as a singlet.[14][16]

    • Optimized Parameters:

      • Pulse Program: zgdc30 (Bruker) or equivalent, which uses a 30° pulse angle.[14]

      • Acquisition Time (AQ): ~1.0-2.0 seconds.[14]

      • Relaxation Delay (D1): ~2.0 seconds.[14]

      • Number of Scans (NS): 128 to 1024 scans, depending on sample concentration.

      • Spectral Width (SW): ~240 ppm.[17]

      • Temperature: 298 K (25 °C).

  • Data Processing:

    • Rationale: The raw data (Free Induction Decay, or FID) is a time-domain signal that must be converted into the familiar frequency-domain spectrum.

    • Protocol:

      • Apply an exponential line broadening factor (e.g., 0.25 Hz) to improve the signal-to-noise ratio.[15]

      • Perform a Fourier Transform (FT) on the FID.[17]

      • Carefully phase the resulting spectrum to ensure all peaks are in pure absorption mode.

      • Apply a baseline correction to obtain a flat spectrum.

      • Calibrate the spectrum by setting the TMS peak to 0.0 ppm. The CDCl₃ triplet should be centered at approximately 77.0 ppm.[12][18][19]

Data Interpretation: Predicting and Verifying the Spectrum

The definitive verification comes from matching the experimentally obtained spectrum to a predicted spectrum based on established chemical shift principles.[20][21] The chemical shifts are influenced by hybridization (sp³, sp², sp), electronegativity of nearby atoms (N), and steric effects.[8][19]

Carbon Atom (See Diagram) Chemical Environment Predicted ¹³C Chemical Shift (δ, ppm) Rationale for Prediction
C10 Terminal Alkyne (≡C-H) 70 - 75The sp-hybridized carbon bonded to a proton is deshielded but appears upfield relative to the other sp carbon due to the terminal position.[18][19]
C9 Internal Alkyne (C≡C) 80 - 85sp-hybridized carbon, typically found in this region. Less shielded (further downfield) than the terminal alkyne carbon.[19]
C1 Cyclohexyl (C-N) 58 - 65Methine carbon directly attached to the electronegative nitrogen atom, causing a significant downfield shift. Based on cyclohexylamine data.[22]
C8 Propargyl (N-CH₂-C≡) 42 - 48Methylene carbon attached to nitrogen and adjacent to an alkyne. The nitrogen causes a downfield shift.
C7 N-Methyl (-N-CH₃) 32 - 38Methyl carbon attached to nitrogen. Shift is based on data for N-methylated amines.[23]
C2, C6 Cyclohexyl (β to N) 30 - 36Methylene carbons adjacent to the C1-N carbon. Experience a moderate downfield shift.
C4 Cyclohexyl (γ to N) 25 - 30Methylene carbon at the 'para' position relative to the nitrogen substituent.
C3, C5 Cyclohexyl (δ to N) 24 - 28Methylene carbons at the 'meta' position, generally the most upfield of the cyclohexane ring carbons.

Note: The exact chemical shifts for C2/C6 and C3/C5 may vary slightly due to the specific conformation and steric environment, but they are expected to be distinct signals within the predicted ranges.

Conclusion and Authoritative Statement

The structural verification of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine is definitively achievable through ¹³C-NMR spectroscopy. The appearance of ten distinct signals in the proton-decoupled spectrum, with chemical shifts corresponding to the predicted values in the table above, provides unambiguous evidence for the proposed carbon framework. While techniques like Mass Spectrometry and IR Spectroscopy are invaluable for confirming molecular weight and the presence of key functional groups, they cannot match the detailed constitutional information provided by ¹³C-NMR. Adherence to the rigorous experimental protocol outlined in this guide ensures the generation of high-fidelity, reproducible data, forming a self-validating system that meets the highest standards of scientific integrity required in research and drug development.

References

  • Patsnap Eureka. (2025, September 22). NMR vs IR Spectroscopy: Determine Functional Groups.
  • Patsnap Eureka. (2025, September 22).
  • Jasperse, J. C-13 NMR Spectroscopy. Chem 355 Handout.
  • Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute.
  • Emwas, A. H., et al. (2019). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology.
  • Iowa State University Chemical Instrumentation Facility.
  • Slideshare. IR and NMR spectroscopy.
  • University of Wisconsin-Madison Chemistry Department. (2020, May 4). Optimized Default 13C Parameters.
  • University of Ottawa.
  • PubMed.
  • EMBL-EBI. Comparison of NMR and MS | Metabolomics.
  • ScienceDaily. (2011, February 18). New method for unraveling molecular structures.
  • ACS Publications. (2020, December 30).
  • OrgoSolver. Introduction to infrared and nuclear magnetic resonance (NMR) spectroscopy.
  • Argyropoulos, D. (Ed.). (2018, September 28). Acquiring 1 H and 13 C Spectra. IntechOpen.
  • ACS Omega. (2025, March 19).
  • PMC.
  • University College London.
  • Oregon St
  • ResearchGate. (2007, February). Comparing and combining NMR spectroscopy and mass spectrometry in metabolomics.
  • University of Calgary. 13C NMR Spectroscopy.
  • Reddit. (2023, November 30). What are some simple lab techniques that can be used to identify the compounds in a sample if NMR is not an option?.
  • Doc Brown's Chemistry. (2025, November 17). 13C nmr spectrum of methylamine.
  • ResearchGate. (2014, June 26). Which techniques are most helpful in characterizing the structure of an unknown compound?.
  • ETH Zurich. (2018, September 20). 1D Acquisition.
  • The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy. YouTube.
  • ResearchGate.
  • Chemistry Steps. 13C Carbon NMR Spectroscopy.
  • Wikipedia. Carbon-13 nuclear magnetic resonance.
  • PMC. (2013, December 12).
  • Technology Networks. (2025, June 30).
  • University of Puget Sound. 13C NMR Chemical Shift Table.
  • Chemguide. interpreting C-13 NMR spectra.
  • University of Illinois Urbana-Champaign. A List of Commonly used Acquisition Parameters in Bruker TOPSPIN.
  • ResearchGate. (2021, September). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • University of California, Davis. Introduction to Spectroscopy IV: Interpreting C NMR.
  • Chemistry with Caroline. (2022, November 28). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry. YouTube.
  • ChemicalBook. Cyclohexylamine(108-91-8) 13C NMR spectrum.
  • SpectraBase. Methylamine - Optional[13C NMR] - Chemical Shifts.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • ResearchGate. Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes.
  • LON-CAPA OChem. Nuclear Magnetic Resonance.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine (CAS No. 76469-25-5). As a valued professional in research and development, your safety, and the integrity of our shared environment, are of paramount importance. This document is structured to provide clear, actionable, and scientifically grounded procedures to manage waste streams containing this compound.

Disclaimer: A specific Safety Data Sheet (SDS) for N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine was not available at the time of publication. The following guidance is synthesized from the known hazards of its structural components—a cyclohexylamine moiety and a propargylamine group—and data from closely related chemical structures.[1][2] This guide assumes the compound is, at a minimum, corrosive, toxic, and potentially flammable, reflecting the properties of analogous amines.[3][4][5]

Understanding the Hazard Profile: A Proactive Approach to Safety

N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine is a substituted amine. Structurally similar compounds, such as N-methylcyclohexylamine, are classified as corrosive, flammable, and harmful if swallowed or in contact with skin.[4][6] Therefore, it is imperative to treat this compound as a hazardous substance.

Primary Hazards:

  • Corrosivity: Amines are alkaline and can cause severe skin burns and eye damage upon contact.[3][7]

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[5]

  • Flammability: Organic amines may be flammable, with vapors potentially forming explosive mixtures with air.[8]

  • Reactivity: Reacts exothermically with acids and can be incompatible with strong oxidizing agents.[3][6]

Hazard Classification Summary
Hazard ClassificationCategoryGHS Hazard Statement
Flammable LiquidCategory 3 (Assumed)H226: Flammable liquid and vapor[5]
Acute Toxicity (Oral)Category 4 (Assumed)H302: Harmful if swallowed[7]
Acute Toxicity (Dermal)Category 4 (Assumed)H312: Harmful in contact with skin[5]
Skin CorrosionCategory 1B/1C (Assumed)H314: Causes severe skin burns and eye damage[7]
Serious Eye DamageCategory 1 (Assumed)H318: Causes serious eye damage[9]
Acute Toxicity (Inhalation)Category 4 (Assumed)H332: Harmful if inhaled[9]

Pre-Disposal Operations: Engineering and Personal Protective Controls

Before beginning any process that will generate waste, ensure that the proper engineering controls and Personal Protective Equipment (PPE) are in place. This aligns with the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.

Engineering Controls:
  • Fume Hood: Always handle the compound and its waste within a certified chemical fume hood to prevent inhalation of vapors.

  • Eyewash Station & Safety Shower: Ensure immediate access to a functional eyewash station and safety shower.[6]

Personal Protective Equipment (PPE):
  • Hand Protection: Wear nitrile or neoprene gloves. Given the corrosive nature of amines, ensure gloves are rated for protection against this chemical class.

  • Eye Protection: Chemical safety goggles are mandatory. For splash hazards, a full face shield should be worn in addition to goggles.[9]

  • Skin and Body Protection: A flame-resistant lab coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron and boots are recommended.[3]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine is that it must be treated as a regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous reactions.

  • Containerize Immediately: Collect all waste containing N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine at the point of generation.

  • Dedicated Waste Stream: Designate a specific, clearly labeled waste container for this compound and compatible substances.

  • Avoid Mixing:

    • DO NOT mix with acidic waste. The neutralization reaction can be highly exothermic.

    • DO NOT mix with strong oxidizing agents.

    • Keep separate from halogenated solvent waste streams unless explicitly permitted by your institution's hazardous waste program.

Step 2: Waste Container Selection and Labeling
  • Container Type: Use a high-density polyethylene (HDPE) or other compatible plastic container with a secure, screw-on cap. Do not use metal containers for corrosive waste.[6]

  • Labeling: All waste containers must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine". List all constituents of the waste stream, including solvents, with their approximate percentages.

Step 3: Waste Accumulation and Storage
  • Secure Closure: Keep the waste container tightly closed at all times, except when adding waste.

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire volume of the container in case of a leak.

  • Ventilation: Store in a well-ventilated area, such as a designated cabinet for flammable and corrosive materials.[8]

Step 4: Arranging for Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.

  • Follow Institutional Procedures: Adhere to all institutional guidelines regarding waste pickup requests, container limits, and documentation.

  • Final Disposal Method: The ultimate disposal will be conducted by a licensed hazardous waste management company, likely through high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like oxides of nitrogen.

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If the material is flammable, eliminate all sources of ignition.[5]

  • Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralization (for final cleanup): After absorbing the bulk material, the spill area can be decontaminated with a 5% solution of acetic acid, followed by a thorough wash with soap and water.[5] All cleanup materials must be collected as hazardous waste.[5]

  • Report: Report all spills to your laboratory supervisor and EHS department.

In Case of Personnel Exposure:
  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[5][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the safe disposal of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine waste.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Storage & Disposal start Start: Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood collect_waste Collect Waste in Compatible Container (HDPE) fume_hood->collect_waste is_acid Is waste acidic? collect_waste->is_acid is_oxidizer Is waste an oxidizer? is_acid->is_oxidizer No segregate Keep Separate from Amines is_acid->segregate Yes is_oxidizer->segregate Yes label_container Label Container: 'HAZARDOUS WASTE' + Chemical Name + % is_oxidizer->label_container No segregate->fume_hood Restart for new waste stream seal_container Seal Container Tightly label_container->seal_container store_saa Store in Secondary Containment in Satellite Accumulation Area seal_container->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs end End: Professional Disposal (Incineration) contact_ehs->end

Sources

Personal Protective Equipment & Handling Guide: N-Methyl-N-(prop-2-yn-1-yl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 76469-25-5 Formula: C₁₀H₁₇N Molecular Weight: 151.25 g/mol Synonyms: N-Methyl-N-propargylcyclohexylamine; N-Cyclohexyl-N-methylprop-2-yn-1-amine[1]

Executive Safety Summary

N-Methyl-N-(prop-2-yn-1-yl)cyclohexanamine is a tertiary amine featuring both a cyclohexyl ring and a reactive propargyl (alkyne) group.[1] This structural combination classifies it as a high-hazard research chemical .[1] It poses dual risks: corrosivity typical of organic amines and specific reactivity associated with the propargyl moiety (potential for alkylation and polymerization).

Core Directive: Treat this compound as a Corrosive, Flammable, and Acutely Toxic agent. In the absence of comprehensive toxicological data for this specific CAS, apply Universal Precautions for Reactive Amines .

Hazard Identification & Risk Assessment

The following hazard profile is derived from the functional group analysis (Tertiary Propargyl Amine) and structural analogues (e.g., Selegiline precursors, N-Methylcyclohexylamine).[1]

Hazard ClassGHS Category (Est.)Risk Description
Skin Corrosion/Irritation Category 1B Causes severe skin burns and eye damage.[1][2][3][4] Amines saponify skin lipids, leading to deep tissue necrosis.
Acute Toxicity Category 3/4 Harmful or Toxic if swallowed/inhaled.[1][3][5][6] Propargyl amines are often monoamine oxidase (MAO) inhibitors, implying biological activity affecting the CNS.[1]
Flammable Liquid Category 3 Likely flash point < 60°C. Vapors may form explosive mixtures with air.[1]
Reactivity Instability The terminal alkyne (propargyl) group is reactive toward heavy metals (Cu, Ag) forming explosive acetylides and can polymerize under high heat/pressure.[1]

Personal Protective Equipment (PPE) Matrix

Philosophy: PPE is the final barrier, not the first. Engineering controls (Fume Hood) are primary.[1]

Protection ZoneMandatory EquipmentTechnical Specification & Rationale
Respiratory Fume Hood (Primary) Standard: Face velocity 80–100 fpm.[1] Backup: NIOSH-approved respirator with OV/P100 cartridges (Organic Vapor + Particulate) if hood work is impossible.[1]
Ocular Chemical Splash Goggles Standard: ANSI Z87.1+. Rationale: Safety glasses are insufficient due to the high corrosivity of amine vapors and splash risk.[1]
Dermal (Hands) Double Gloving Inner: Nitrile (4 mil).[1] Outer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield) for prolonged handling.[1] Rationale: Amines permeate thin nitrile rapidly.[1] Double gloving provides a "breakthrough buffer."
Body Lab Coat + Apron Standard: Flame-resistant (Nomex/Cotton) lab coat.[1] Supplement: Chemical-resistant rubber apron for transfer of volumes >100 mL.

Operational Handling Protocol

Phase 1: Preparation & Engineering Controls[1]
  • Atmosphere: Handle under an inert atmosphere (Nitrogen or Argon) where possible.[1] Amines absorb atmospheric CO₂ (forming carbamates) and oxidize, degrading purity.[1]

  • Vessel Selection: Use borosilicate glass.[1] Avoid metal spatulas or needles containing Copper or Silver , as the propargyl group can form shock-sensitive metal acetylides [1].[1]

Phase 2: Transfer & Weighing[1]
  • Equilibrate: Allow the storage container to reach room temperature in a desiccator before opening to prevent condensation.

  • Aliquot:

    • Liquids: Use a glass syringe with a stainless steel needle (non-coring) or a positive-displacement pipette.[1]

    • Solids (if salt form): Weigh in a closed balance or inside the hood using a draft shield.[1]

  • Neutralization Trap: Place an open vessel of dilute HCl or citric acid in the back of the hood to neutralize fugitive amine vapors during transfer.

Phase 3: Reaction Setup
  • Exotherm Control: When adding to acids or electrophiles, add the amine dropwise at 0°C. The lone pair on the nitrogen is highly basic; rapid addition causes violent boiling.

  • Solvent Compatibility: Compatible with DCM, THF, and Toluene.[1] Avoid acetone if forming salts (potential Schiff base formation, though less likely with tertiary amines).[1]

Emergency Response Procedures

Scenario A: Skin/Eye Exposure[1][3][4][5][6][7][8]
  • Immediate Action: Move to safety shower/eyewash station immediately.

  • Eyes: Flush for minimum 15 minutes .[1][6][7] Hold eyelids open.

  • Skin: Remove contaminated clothing under the shower.[1][6] Flush for 15 minutes. Do not use vinegar/acid to neutralize burns on skin; this causes a secondary exothermic reaction.[1]

Scenario B: Spills
  • Minor (< 10 mL):

    • Evacuate immediate area.[1][7]

    • Cover with Dry Sand or Vermiculite .[1]

    • Neutralize with a dilute acid solution (e.g., 5% Citric Acid) absorbed on the spill pads.[1]

    • Collect into a sealed hazardous waste bag.

  • Major (> 100 mL):

    • Evacuate the lab.[1]

    • Activate fire alarm if vapors are dense/flammable.[1]

    • Call HazMat team.[1] Do not attempt cleanup without SCBA.[1]

Disposal & Logistics

Storage:

  • Temp: 2–8°C (Refrigerated).

  • Condition: Store under Argon/Nitrogen. Hygroscopic.

  • Segregation: Store away from Oxidizers (Nitric acid, Peroxides) and Acid Chlorides .[1]

Disposal:

  • Waste Stream: Basic Organic Waste (High BTU).[1]

  • Pre-treatment: If quenching a reaction mixture, ensure pH is adjusted to 10-11 before combining with basic organic waste to prevent unexpected precipitation or heat generation.[1]

  • Prohibition: NEVER dispose of propargyl amines down the drain.[1] They are toxic to aquatic life and can damage plumbing via acetylide formation.

Visualizations

Figure 1: Safe Handling Workflow

This diagram outlines the decision logic for handling N-Methyl-N-(prop-2-yn-1-yl)cyclohexanamine from storage to disposal.

HandlingProtocol Start Start: Chemical Retrieval PPE_Check Verify PPE: Nitrile x2, Goggles, Lab Coat Start->PPE_Check CheckState Check Physical State (Liquid vs Solid) LiquidHandling Liquid Handling: Syringe/Septum Transfer (Avoid Moisture) CheckState->LiquidHandling If Liquid SolidHandling Solid Handling: Weigh inside Hood (Avoid Dust) CheckState->SolidHandling If Salt/Solid PPE_Check->CheckState Reaction Reaction Setup: Inert Gas (Ar/N2) No Copper/Silver Alloys LiquidHandling->Reaction SolidHandling->Reaction Cleanup Cleanup: Wipe surfaces with 1% Citric Acid Reaction->Cleanup Disposal Disposal: Basic Organic Waste Stream Cleanup->Disposal

Caption: Operational workflow ensuring containment and moisture exclusion.

Figure 2: Emergency Response Decision Tree

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Spill Spill Type->Spill Exposure Body Exposure Type->Exposure SmallSpill Small (<10mL): Absorb with Sand Neutralize (Citric Acid) Spill->SmallSpill LargeSpill Large (>100mL): Evacuate Lab Call HazMat Spill->LargeSpill Skin Skin Contact: Safety Shower (15m) Remove Clothes Exposure->Skin Eye Eye Contact: Eyewash (15m) Hold Lids Open Exposure->Eye

Caption: Triage protocol for spills and personnel exposure.

References

  • National Institute of Standards and Technology (NIST). (2023).[1] Cyclohexanamine, N-methyl-n-propyl- (Structural Analog Data). NIST Chemistry WebBook.[1] Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine
Reactant of Route 2
Reactant of Route 2
N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。